3-(2-Hydroxy-5-methylphenyl)pyrazole
Description
Significance of Pyrazole (B372694) Scaffold in Medicinal Chemistry and Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.gov Its structural features, including the ability to participate in hydrogen bonding and various other molecular interactions, make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The versatility of the pyrazole core allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. nih.gov
This structural adaptability has led to the incorporation of the pyrazole moiety into a wide array of approved drugs, demonstrating its clinical significance. Notable examples include the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and the anti-obesity medication rimonabant (B1662492). nih.gov The proven success of these drugs has solidified the status of the pyrazole scaffold as a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme. mdpi.com Consequently, the pyrazole nucleus continues to be a focal point of intensive research for the development of new therapeutic agents. nih.gov
Overview of Therapeutic and Industrial Relevance of Pyrazole Derivatives
The therapeutic and industrial applications of pyrazole derivatives are extensive and varied. nih.gov In the pharmaceutical industry, these compounds have demonstrated a broad spectrum of biological activities, including:
Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives exhibit potent anti-inflammatory and pain-relieving properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govijpsjournal.com
Anticancer Activity: A significant number of pyrazole-based compounds have been investigated for their potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation. mdpi.comnih.govnih.gov
Antimicrobial Properties: Pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents. nih.gov
Antiviral Activity: Certain pyrazole analogs have been identified as having potential antiviral effects. nih.gov
Neuroprotective and Anticonvulsant Activities: Research has also explored the potential of pyrazole derivatives in treating neurological disorders. researchgate.net
Beyond the pharmaceutical realm, pyrazole derivatives have found applications in the agrochemical industry as herbicides and insecticides. nih.gov Their diverse functionalities make them valuable intermediates in organic synthesis and material science. researchgate.net
Research Landscape of Hydroxyphenyl Pyrazole Compounds
Within the broad class of pyrazole derivatives, those bearing a hydroxyphenyl substituent have garnered considerable attention from the scientific community. The presence of a hydroxyl group on the phenyl ring introduces a key functional group that can participate in hydrogen bonding, a critical interaction for binding to many biological targets. The position of the hydroxyl group and the presence of other substituents on the phenyl ring can significantly influence the biological activity of the compound.
Research into hydroxyphenyl pyrazole compounds has revealed a range of promising biological activities. Studies have demonstrated their potential as:
Anti-inflammatory Agents: Several hydroxyphenyl pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. nih.gov For instance, some compounds have shown significant inhibition of inflammatory mediators.
Anticancer Agents: The anticancer potential of hydroxyphenyl pyrazoles is an active area of investigation. nih.govnih.gov Research has shown that certain derivatives can inhibit the growth of various cancer cell lines. nih.govnih.gov For example, a series of 4,5-dihydropyrazole derivatives containing a hydroxyphenyl moiety were designed and synthesized as potential inhibitors of the BRAF(V600E) kinase, a key target in some cancers. mdpi.com
Antioxidant Agents: The phenolic hydroxyl group can also impart antioxidant properties to these molecules, which is a desirable feature in the context of various diseases associated with oxidative stress. nih.gov
The synthesis of hydroxyphenyl pyrazoles often involves the cyclization of a chalcone (B49325) precursor with hydrazine (B178648) or a substituted hydrazine. nih.govacs.org Chalcones, which are α,β-unsaturated ketones, can be readily prepared through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.gov
Table 1: Examples of Biologically Active Hydroxyphenyl Pyrazole Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Anticancer (BRAF(V600E) inhibitor) | mdpi.com |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Anticancer (BRAF(V600E) inhibitor) | mdpi.com |
Contextualizing 3-(2-Hydroxy-5-methylphenyl)pyrazole within Current Research Paradigms
The specific compound, this compound, fits squarely within the research paradigm of hydroxyphenyl pyrazoles. Its structure features a pyrazole ring substituted at the 3-position with a 2-hydroxy-5-methylphenyl group. This particular arrangement of substituents, with a hydroxyl group ortho to the point of attachment to the pyrazole ring and a methyl group in the para position, presents a unique chemical entity with the potential for distinct biological activities.
While extensive, dedicated research on this compound is not widely available in the public domain, its synthesis has been reported as part of broader chemical libraries. orientjchem.org The synthesis of such a compound would likely follow the established methodologies for pyrazole formation, potentially through the reaction of a corresponding chalcone with hydrazine.
Based on the known biological activities of structurally related hydroxyphenyl pyrazoles, it is plausible to hypothesize that this compound could exhibit anti-inflammatory, anticancer, or antioxidant properties. The presence of the ortho-hydroxyl group could facilitate intramolecular hydrogen bonding, influencing the compound's conformation and its interaction with biological macromolecules. The methyl group at the 5-position of the phenyl ring could also impact its lipophilicity and metabolic stability.
Further dedicated studies are required to elucidate the specific synthesis, characterization, and biological evaluation of this compound to fully understand its potential within the landscape of medicinal chemistry.
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 57148-86-4 | scbt.com |
| Molecular Formula | C₁₀H₁₀N₂O | scbt.comuni.lu |
| Molecular Weight | 174.19 g/mol | scbt.com |
| IUPAC Name | 4-methyl-2-(1H-pyrazol-3-yl)phenol | uni.lu |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Celecoxib |
| Crizotinib |
| Rimonabant |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOTULBCYDISHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425657 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57148-86-4 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57148-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 2 Hydroxy 5 Methylphenyl Pyrazole and Its Derivatives
Classical and Contemporary Approaches to Pyrazole (B372694) Synthesisresearchgate.netdergipark.org.trnih.gov
The construction of the pyrazole ring is most commonly achieved through the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a three-carbon electrophilic synthon. Variations in this fundamental approach define the classical and contemporary methods.
Cyclocondensation Reactionsdergipark.org.tr
Cyclocondensation is the most traditional and widely employed method for pyrazole synthesis. This strategy typically involves the reaction of hydrazine with 1,3-difunctional compounds like 1,3-diketones or α,β-unsaturated carbonyl compounds (chalcones).
The reaction of 1,3-diketones with hydrazines, known as the Knorr pyrazole synthesis, is a direct and efficient route. mdpi.com For the synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole, a key intermediate is a 1,3-diketone bearing the 2-hydroxy-5-methylphenyl group. For instance, the Baker-Venkataraman rearrangement of the ester derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone can yield the required 1-(2-Hydroxy-5-methyl-phenyl)-3-aryl-propane-1,3-dione. orientjchem.org Subsequent reaction of this diketone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the cyclized pyrazole product. The reaction often proceeds by refluxing the mixture, with the regioselectivity depending on the substitution pattern of the diketone and the hydrazine derivative used. organic-chemistry.org
Another robust cyclocondensation approach utilizes α,β-unsaturated ketones, commonly known as chalcones. The synthesis of the requisite chalcone (B49325) precursor, such as 1-(2-hydroxy-5-methylphenyl)-3-aryl-2-propen-1-one, is achieved via a Claisen-Schmidt condensation between 2'-hydroxy-5'-methylacetophenone (B74881) and an appropriate aryl aldehyde. nih.govorientjchem.org The resulting chalcone can then be reacted with hydrazine hydrate. This reaction typically proceeds through a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. nih.govelifesciences.org If the reaction is performed under milder conditions or with substituted hydrazines, the intermediate pyrazoline may be isolated, which can then be oxidized to the aromatic pyrazole. nih.gov
| Precursor Type | Key Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diketone | 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione, Hydrazine | Reflux in Ethanol | 3-(2-Hydroxy-5-methylphenyl)-5-(4-propoxyphenyl)pyrazole | 71% (for diketone) | orientjchem.org |
| Chalcone | 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, Hydrazine Hydrate | Reflux in Acetic Acid | 3-(2-Hydroxy-5-methylphenyl)-5-(3-methylthiophen-2-yl)pyrazole | Not specified | nih.gov |
| Chalcone | Chalcones, Hydrazine Hydrate | Reflux in Glacial Acetic Acid | N-acetyl-pyrazoline derivatives | 50-82% | nih.govelifesciences.org |
| 1,3-Monothiodiketone | 1,3-Bis(het)aryl-monothio-1,3-diketones, Arylhydrazines | Reflux in Ethanol | 1-Aryl-3,5-bis(het)arylpyrazoles | Good to Excellent | acs.orgresearchgate.net |
1,3-Dipolar Cycloaddition Reactionsdergipark.org.trnih.gov
The 1,3-dipolar cycloaddition offers a powerful and atom-economical pathway to pyrazoles. nih.gov This method involves the [3+2] cycloaddition of a 1,3-dipole, typically a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. nih.govacs.org
For the synthesis of this compound, one could envision the reaction between a diazo compound and an alkyne bearing one of the required substituents. A plausible route would be the reaction of 2-ethynyl-4-methylphenol with diazomethane. Alternatively, a diazo compound could be generated in situ from the tosylhydrazone of an appropriate aldehyde, which then reacts with an alkyne. acs.org This method can be highly regioselective, depending on the electronic nature of the substituents on both the diazo compound and the alkyne. acs.org The reaction often proceeds under thermal conditions, and in some cases, without the need for a catalyst, making it a "clean" synthetic process. rsc.orgrsc.org
| 1,3-Dipole Source | Dipolarophile | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| α-Diazocarbonyl compounds | Alkynes | Heating, Solvent-free | High yields, no work-up needed | rsc.orgrsc.org |
| Tosylhydrazone salts (in situ diazo generation) | Terminal Alkynes | One-pot | Regioselective formation of 3,5-disubstituted pyrazoles | acs.org |
| α-Bromo-N-tosylhydrazones | Terminal Alkynes, NH-azoles | Base (K₂CO₃), CH₃CN, 60 °C | Three-component cascade synthesis | rsc.org |
| Diazo compounds | Electron-deficient alkenes | Various | Atom-economic strategy for functionalized pyrazoles | nih.gov |
Multi-component Reactions (MCRs)dergipark.org.trnih.govmdpi.com
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a cornerstone of modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgrsc.org
A common MCR strategy for pyrazoles involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. beilstein-journals.org To synthesize a derivative of this compound, one could employ a four-component reaction of an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. mdpi.comjetir.org These reactions are often catalyzed by a base or a Lewis acid and can be performed in environmentally friendly solvents like water. longdom.org The versatility of MCRs allows for the creation of highly substituted pyrazole cores in a single step, which would otherwise require a multi-step sequence. beilstein-journals.orgrsc.org
| Components | Catalyst/Medium | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Enaminones, Benzaldehyde (B42025), Hydrazine-HCl | Ammonium (B1175870) acetate (B1210297) / Water | Polyfunctionalized pyrazoles | Green, straightforward protocol | longdom.org |
| Aldehydes, 1,3-Dicarbonyls, Hydrazines | Various catalysts | Substituted pyrazoles | In situ generation of intermediates | beilstein-journals.org |
| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Piperidine / Water | Pyrano[2,3-c]pyrazoles | Time-efficient, room temperature | mdpi.com |
| α-Bromo-N-tosylhydrazones, Alkynes, NH-azoles | K₂CO₃ / CH₃CN | Polysubstituted pyrazoles | Fast generation of molecular diversity | rsc.org |
Green Chemistry Principles in Pyrazole Synthesisresearchgate.netdergipark.org.trnih.govrsc.orgmdpi.com
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyrazole synthesis, this often involves minimizing or eliminating hazardous solvents and reducing energy consumption through methods like solvent-free reactions and microwave assistance.
Solvent-Free Synthetic Protocolsdergipark.org.trnih.gov
Conducting reactions without a solvent offers significant environmental benefits by reducing waste and eliminating the hazards associated with volatile organic compounds. tandfonline.comtandfonline.com Many pyrazole syntheses can be adapted to solvent-free conditions. For example, the cyclocondensation of chalcones with hydrazine hydrate can be performed by simply grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. researchgate.net
Another approach involves using a small amount of a reusable, non-volatile medium like an ionic liquid to facilitate the reaction. jetir.org Researchers have successfully synthesized pyrano[2,3-c]pyrazole derivatives through a multi-component reaction under solvent-free conditions using an ionic liquid catalyst, achieving high yields in very short reaction times. jetir.org Similarly, other protocols have been developed for the synthesis of pyrazole derivatives at room temperature under solvent-free conditions in the presence of tetrabutylammonium (B224687) bromide, which acts as a polar reaction medium. tandfonline.comtandfonline.com
| Reactants | Method/Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Ionic Liquid (NMPyTs) | Grinding | Simple workup, short reaction time (7-15 min) | jetir.org |
| Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB) | Room Temperature | Environmentally friendly, good yields (75-86%) | tandfonline.comtandfonline.com |
| Chalcones, Hydrazines | Grinding | Room Temperature | Environmentally benign methodology | researchgate.net |
| α-Diazocarbonyl substrates, Alkynes | Heating | Solvent-free | High yields, no purification needed | rsc.orgrsc.org |
Microwave-Assisted Synthesisdergipark.org.trnih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr By using microwave irradiation, reaction times can often be reduced from hours to minutes, and yields can be significantly improved compared to conventional heating methods. nih.govthepharmajournal.com
The synthesis of pyrazoles from chalcones and hydrazines is particularly amenable to microwave assistance. nih.govthepharmajournal.comuobasrah.edu.iq For instance, the condensation of an acetophenone (B1666503) with an aldehyde to form a chalcone, followed by its cyclization with hydrazine hydrate, can be efficiently carried out in a microwave reactor. nih.govrsc.org These reactions are often performed in a minimal amount of a high-boiling polar solvent like ethanol or acetic acid, or sometimes under solvent-free conditions. mdpi.comrsc.org The rapid, localized heating provided by microwaves allows for efficient energy transfer, leading to faster and cleaner reactions. dergipark.org.tr
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Chalcones, Hydrazine Hydrate, Oxalic Acid | Ethanol, Acetic acid (cat.) | Not specified | High | nih.gov |
| Acetophenone, p-Substituted Benzaldehyde, Hydrazine | Piperidine (cat.), Microwave irradiation | 2 min | High | thepharmajournal.com |
| Tosylhydrazones, α,β-Unsaturated Carbonyls | Solvent-free, Microwave irradiation | Short | High | mdpi.com |
| Quinolin-2(1H)-one-based chalcones, Arylhydrazines | Acetic Acid, 360W, 120°C | 7-10 min | 68-86% | rsc.org |
| Chalcones, Phenyl Hydrazine | Acetic Acid/Water, 150W, 100°C | 5-30 min | 58-75% | rsc.org |
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a powerful tool in green chemistry, accelerating chemical reactions by providing the necessary activation energy through acoustic cavitation. rsc.orgmdpi.com This technique, known as sonochemistry, offers several advantages, including shorter reaction times, milder conditions, and often higher yields compared to conventional heating methods. rsc.orgmdpi.comsemanticscholar.org
The synthesis of pyrazole derivatives is well-suited to ultrasound assistance. For instance, a series of 5-aryl-1H-pyrazole derivatives have been synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-one with hydrazine hydrate under ultrasound irradiation without a catalyst, achieving high yields in a short time. rsc.org Another green protocol involves the catalyst-free synthesis of highly substituted pyrazoles via the reaction of aldehydes, malononitrile, and phenylhydrazine (B124118) in a mixture of polyethylene (B3416737) glycol (PEG-400) and water under ultrasonic conditions. nih.gov This method is noted for its operational simplicity and reduced environmental impact. nih.gov
A highly relevant example is the ultrasound-assisted, three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones in water. researchgate.netacs.org This reaction demonstrates the utility of ultrasound in constructing complex molecules that incorporate a hydroxyphenyl-pyrazole-like substructure under environmentally friendly conditions. researchgate.netacs.org The use of ultrasound can significantly enhance the efficiency of such multicomponent reactions, making it a preferred method for synthesizing complex heterocyclic systems. nih.gov
| Derivative Type | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazole-containing 1,3,4-oxadiazoles | Conventional (Reflux) | Ethanolic KOH, 6-9 h | 6-9 hours | 59-66% | mdpi.com |
| Pyrazole-containing 1,3,4-oxadiazoles | Microwave-Assisted | Ethanolic KOH, 400W, 5-8 min | 5-8 minutes | Good | mdpi.com |
| 5-Aryl-1H-pyrazoles | Ultrasound | Catalyst-free, Room Temp | Short | High | rsc.org |
| Pyranopyrazoles | Ultrasound | CoFe2O4 catalyst, Aqueous medium, 5 min | 5 minutes | High | mdpi.com |
Aqueous Medium Reactions
Water is considered the ideal green solvent due to its non-toxic, non-flammable, and abundant nature. academie-sciences.fr Performing organic syntheses in water offers significant environmental and economic benefits. The synthesis of pyrazoles in aqueous media has been extensively explored, often leading to improved reaction rates and selectivities. academie-sciences.fracs.org
An "on water" synthesis method has been developed for N-unsubstituted pyrazoles by the cyclization of 1,3-diketones with semicarbazide (B1199961) hydrochloride, which serves as a safer alternative to hydrazine. capes.gov.br This approach avoids toxic solvents and often does not require complex purification steps. capes.gov.br Another green protocol describes the synthesis of tetrasubstituted pyrazoles in water using cetyltrimethylammonium bromide (CTAB) as a surfactant, which facilitates the one-pot reaction of arylaldehydes, ethyl acetoacetate, and hydrazines. academie-sciences.fr Furthermore, the synthesis of pyrazoles has been achieved in electrically charged water microdroplets, which leverages the unique acidity at the microdroplet interface to drive the reaction in milliseconds, a significant acceleration compared to bulk reactions. mdpi.com
Catalysis in Environmentally Benign Syntheses
The use of catalysts is central to green chemistry as they can increase reaction efficiency and reduce waste. acs.org Environmentally benign catalysts are typically non-toxic, recyclable, and can function under mild conditions, often in green solvents like water or ethanol. nih.govrsc.org
Several types of catalysts have been employed for the green synthesis of pyrazoles.
Heterogeneous Catalysts: Amberlyst-70, a recyclable resinous catalyst, has been used for the condensation of 1,3-diketones with hydrazines in water at room temperature. nih.gov Similarly, nano-ZnO has been shown to be an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. ias.ac.in Nanomagnetic catalysts, such as Fe3O4@SiO2, are particularly advantageous as they can be easily recovered using a magnet and reused multiple times without significant loss of activity. mdpi.comacs.org
Homogeneous Catalysts: Simple, inexpensive catalysts like ammonium chloride have been used for Knorr pyrazole synthesis in ethanol, a renewable solvent. rsc.org Molecular iodine has also been reported as an efficient catalyst for the one-pot, multi-component synthesis of highly functionalized pyrazoles in water. ingentaconnect.com
Biocatalysts: In an innovative approach, waste from kinnow peels has been developed into a green catalyst for synthesizing β-amino alcohols, showcasing the potential of biomass-derived catalysts in sustainable chemistry. mdpi.com
| Catalyst | Catalyst Type | Reaction | Solvent | Key Advantages | Reference |
|---|---|---|---|---|---|
| Amberlyst-70 | Heterogeneous (Resin) | Condensation of 1,3-diketones and hydrazines | Water | Recyclable, non-toxic, inexpensive | nih.gov |
| Ammonium Chloride | Homogeneous | Knorr pyrazole synthesis | Ethanol | Readily available, inexpensive, non-toxic | rsc.org |
| Molecular Iodine | Homogeneous | One-pot multicomponent synthesis | Water | Efficient, no by-product formation | ingentaconnect.com |
| Nano-ZnO | Heterogeneous (Nanocatalyst) | Condensation of phenylhydrazine and ethyl acetoacetate | - | Excellent yield, short reaction time | ias.ac.in |
| Fe3O4@SiO2 | Heterogeneous (Magnetic Nanocatalyst) | Four-component synthesis of pyranopyrazoles | H2O/EtOH | Magnetically separable, reusable | mdpi.comacs.org |
Functionalization and Derivatization Strategies for the Chemical Compound
The dual reactive nature of this compound, possessing both a pyrazole ring and a hydroxyphenyl group, allows for a wide range of functionalization strategies. These modifications can be targeted at the pyrazole core, the phenolic ring, or can involve the construction of new fused ring systems.
Modification of the Pyrazole Ring
The pyrazole ring has several positions available for functionalization, including the two nitrogen atoms and the three carbon atoms (C3, C4, C5). Direct C-H functionalization has emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov
Palladium-catalyzed C-H arylation allows for the direct attachment of aryl groups to the pyrazole nucleus. capes.gov.brnih.gov The reactivity of the C-H bonds in pyrazole typically follows the order C5 > C4 >> C3. capes.gov.br To overcome the low reactivity of the C3 position, a strategy involving a [2-(trimethylsilyl)ethoxymethyl] (SEM) protecting group has been developed. capes.gov.bracs.org This "SEM switch" transposes the protecting group between the two nitrogen atoms, effectively converting the unreactive C3 position into a reactive C5 position, enabling sequential and regioselective arylation. capes.gov.bracs.org Copper-catalyzed methods have also been developed for the aerobic oxidative C(sp2)–H amination to form the C-N bond in pyrazole synthesis. acs.orgacs.org
Formylation of the pyrazole ring is another key modification. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can introduce a formyl group at the C4 position of pyrazole derivatives, such as in the synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov This formyl group then serves as a versatile handle for further transformations. nih.gov
Substitution on the Hydroxyphenyl Moiety
The hydroxyphenyl group in this compound is an activated aromatic system, susceptible to electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-directing group, making the positions ortho and para to it highly reactive. libretexts.org
A direct example of this is the nitration of the phenolic ring. The synthesis of 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) pyrazoles has been reported, starting from 1-(2'-hydroxy-3'-nitro-5'-methylphenyl)-3-aryl/heteryl-2-propen-1-ones and reacting them with hydrazine hydrate. orientjchem.org This demonstrates that an electrophile (the nitronium ion, NO2+) is directed to the C3' position, which is ortho to the activating hydroxyl group. The hydroxyl group's strong activating nature facilitates reactions even with weak electrophiles. libretexts.org This inherent reactivity allows for various substitutions on the phenyl ring, enabling the tuning of the molecule's electronic and steric properties.
Introduction of Bridging Units and Fused Systems
The reactive sites on both the pyrazole and hydroxyphenyl moieties can be utilized to construct more complex molecular architectures, including bridged and fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. mdpi.comingentaconnect.com
Pyranopyrazoles: These fused systems can be synthesized through multicomponent reactions. mdpi.comresearchgate.net A common route involves the one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.govias.ac.in The reaction typically proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.govresearchgate.net The synthesis of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones from pyrazole-chalcone precursors highlights a method to fuse a pyranone ring to a pyrazole core. mdpi.com
Pyrazolo[3,4-b]pyridines: This fused heterocyclic system is of significant pharmacological interest. acs.orgingentaconnect.com Syntheses often start from 5-aminopyrazoles, which undergo cyclization with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comnih.gov For instance, novel pyrazolo[3,4-b]pyridines have been synthesized by the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a ZrCl4 catalyst. mdpi.com One-pot syntheses are also available, such as the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles, which proceeds with high regioselectivity. acs.org These strategies provide access to a diverse range of pyrazolo[3,4-b]pyridine derivatives decorated with various functional groups. acs.orgrsc.org
Synthetic Challenges and Optimization for this compound
The synthesis of this compound, while based on established reactions, presents several challenges that necessitate careful optimization of reaction conditions to ensure high yields and purity of the final product. These challenges primarily revolve around the initial Claisen-Schmidt condensation to form the chalcone intermediate and the subsequent cyclization reaction with hydrazine.
A significant challenge in the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and substituted hydrazines is controlling the regioselectivity. When an unsymmetrical diketone or a substituted hydrazine is used, the formation of two different regioisomers is possible. The choice of solvent and catalyst can play a crucial role in directing the reaction towards the desired isomer.
Another common issue is the formation of the intermediate pyrazoline, a partially saturated five-membered ring, which then needs to be oxidized to the aromatic pyrazole. organic-chemistry.org The choice of oxidizing agent and reaction conditions for this step is critical to avoid side reactions and ensure a high conversion rate. Common oxidation protocols include using bromine or simply heating the pyrazoline in a solvent like DMSO in the presence of oxygen. organic-chemistry.org
For 2'-hydroxychalcones, such as the precursor to this compound, there is a potential for competing cyclization reactions, leading to the formation of flavones or aurones as byproducts. The optimization of the reaction conditions, including temperature and the choice of catalyst, is essential to favor the formation of the desired pyrazole.
The synthesis of a nitro-derivative, 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) pyrazole, has been reported via the reaction of the corresponding chalcone with hydrazine hydrate in ethanol, indicating that this solvent is suitable for the cyclization step. inpressco.com
Optimization studies on the synthesis of pyrazoline derivatives from chalcones have explored various catalysts and solvents. For instance, glacial acetic acid and molecular iodine have been used to achieve excellent yields in shorter reaction times. nih.gov The reaction of chalcones with hydrazine hydrate in glacial acetic acid under reflux conditions is a commonly employed method. nih.gov
Interactive Data Table: Synthesis of Pyrazole Derivatives from Chalcones
| Entry | Chalcone Precursor | Hydrazine Source | Solvent | Catalyst/Additive | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 1-(2'-hydroxy-3'-nitro-5'-methylphenyl)-3-aryl-2-propen-1-one | Hydrazine hydrate | Ethanol | - | Reflux | 3-(2'-Hydroxy-3'-nitro-5'-methylphenyl)-5-aryl-pyrazole | - | inpressco.com |
| 2 | Chalcone | Hydrazine hydrate | Glacial Acetic Acid | - | Reflux, 6.5 h | Pyrazoline derivative | - | nih.gov |
| 3 | Chalcone | Phenylhydrazine | Ethanol | Glacial Acetic Acid | Reflux, 6-8 h | Phenyl-substituted pyrazole | - | |
| 4 | (E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one | Hydrazine hydrate | - | Sodium impregnated on activated chicken eggshells (Na-ACE) | - | 2,2'-(4,5-dihydro-1H-pyrazol-3,5-diyl)diphenol | 64 | organic-chemistry.org |
Note: The yields for entries 1 and 3 were not specified in the source material.
The data illustrates that the reaction conditions, particularly the choice of solvent and catalyst, are key variables in the synthesis of pyrazole derivatives from chalcones. The use of acidic catalysts like glacial acetic acid is common, and heterogeneous catalysts are also being explored for improved reaction efficiency and easier product purification.
Biological Activity and Pharmacological Potential of 3 2 Hydroxy 5 Methylphenyl Pyrazole Analogues
Anti-inflammatory Properties
Analogues of 3-(2-Hydroxy-5-methylphenyl)pyrazole have shown notable potential as anti-inflammatory agents. The anti-inflammatory effects of pyrazole (B372694) derivatives are often attributed to their ability to modulate key enzymes and pathways involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition (COX-1, COX-2)
The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. researchgate.net Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Several pyrazole derivatives have been identified as potent and selective COX-2 inhibitors. For instance, celecoxib, a well-known anti-inflammatory drug, features a 1,5-diaryl pyrazole scaffold and exhibits high selectivity for COX-2. nih.gov Research into novel pyrazole analogues continues to yield compounds with significant COX-2 inhibitory activity. A study on new thymol-pyrazole hybrids revealed compounds with in vitro COX-2 inhibitory activity nearly equal to celecoxib. nih.gov Specifically, compounds 8b , 8g , 8c , and 4a from this series displayed IC50 values against COX-2 of 0.043, 0.045, 0.063, and 0.068 µM, respectively, comparable to celecoxib's IC50 of 0.045 µM. nih.gov
Furthermore, a series of novel pyrazole derivatives were designed as anticancer agents with selective COX-2 inhibition. nih.gov Compounds 11 , 12 , and 15 in this series demonstrated superior potency with IC50 values ranging from 0.043 to 0.049 μM. nih.gov Another study reported a novel pyrazole derivative, AD 532 , as a promising and safe anti-inflammatory agent due to its COX-2 inhibitory action and minimal side effects in preclinical studies. nih.gov Although this compound was a less potent COX-2 inhibitor in vitro compared to celecoxib, it showed a favorable safety profile. nih.gov
The structure-activity relationship of these compounds often highlights the importance of specific substitutions on the pyrazole and phenyl rings for COX-2 selectivity and potency. The presence of a sulfonamide or methylsulfonyl group at the para-position of a phenyl ring attached to the pyrazole is a common feature in many selective COX-2 inhibitors. nih.gov
Table 1: COX-2 Inhibition by Pyrazole Analogues
| Compound | IC50 (µM) for COX-2 | Reference |
|---|---|---|
| Celecoxib | 0.045 | nih.gov |
| 8b | 0.043 | nih.gov |
| 8g | 0.045 | nih.gov |
| 8c | 0.063 | nih.gov |
| 4a | 0.068 | nih.gov |
| 11 | 0.043-0.049 | nih.gov |
| 12 | 0.043-0.049 | nih.gov |
| 15 | 0.043-0.049 | nih.gov |
Modulation of Inflammatory Pathways
Beyond direct enzyme inhibition, pyrazole analogues can modulate various inflammatory pathways. Inflammation is a complex process involving numerous mediators and signaling cascades. mdpi.com Some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and other mediators. For example, certain 3,5-diaryl pyrazoles have demonstrated the ability to inhibit TNF-α and IL-6. nih.gov
The dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is an emerging strategy to develop safer anti-inflammatory drugs, as it can prevent the shunting of the arachidonic acid metabolism towards the production of pro-inflammatory leukotrienes. mdpi.com Thymol-pyrazole hybrids have been investigated for this dual inhibitory activity, with all tested compounds showing higher in vitro 5-LOX inhibitory activity than the reference compound, quercetin. nih.gov
Furthermore, some pyrazole derivatives modulate inflammatory responses through interactions with N-formyl peptide receptors (FPRs), which play a key role in inflammation. nih.gov However, studies on a series of pyrazole and pyrazolone (B3327878) derivatives as FPR agonists indicated that the pyrazole nucleus might not be the most suitable scaffold for this specific target. nih.gov
Anticancer Activity
The pyrazole scaffold is a cornerstone in the design of modern anticancer agents, with several pyrazole-containing drugs approved for clinical use. nih.govbohrium.com Analogues of this compound have been investigated for their potential to inhibit cancer cell proliferation, induce programmed cell death, and interfere with specific signaling pathways crucial for tumor growth and survival.
Inhibition of Cancer Cell Growth
A significant body of research has demonstrated the potent antiproliferative activity of pyrazole derivatives against various cancer cell lines. In a study on novel pyrazole derivatives, compounds were evaluated for their tumor cell growth inhibitory activity against human breast cancer (MCF-7), erythroleukemia (K562), and lung cancer (A549) cell lines. waocp.org The pyrazole analogues 5a-e were generally more potent than the corresponding benzofuropyrazole derivatives, with compound 5b being 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 and K562 cell growth. waocp.org
Another study focused on a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors. nih.gov Compound 24 from this series showed potent cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells, with IC50 values of 8.21 and 19.56 µM, respectively. nih.gov Similarly, 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids have demonstrated potent cytotoxicity against a panel of cancer cell lines, with IC50 values comparable to the standard drug etoposide. nih.gov
Table 2: Inhibition of Cancer Cell Growth by Pyrazole Analogues
| Compound | Cancer Cell Line | GI50/IC50 (µM) | Reference |
|---|---|---|---|
| 5b | K562 | 0.021 | waocp.org |
| 5b | A549 | 0.69 | waocp.org |
| 24 | A549 | 8.21 | nih.gov |
| 24 | HCT116 | 19.56 | nih.gov |
| 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | researchgate.net |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis. One study investigated a series of pyrazole derivatives and found that compound 3f induced apoptosis in triple-negative breast cancer cells (MDA-MB-468). researchgate.net This was evidenced by an increase in the levels of reactive oxygen species (ROS) and activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netmdpi.com
Similarly, other studies have shown that pyrazole derivatives can induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins. For instance, treatment with certain pyrazoles led to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the cleavage of PARP-1, another hallmark of apoptosis, has been observed in cancer cells treated with pyrazole compounds. nih.gov A thieno[2,3-c]pyrazole derivative, Tpz-1 , was found to induce caspase-dependent apoptosis in acute myeloid leukemia cells. jmchemsci.com
Targeted Therapies Involving Protein Kinases
Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of cancer. The pyrazole scaffold is a key component in many protein kinase inhibitors used in targeted cancer therapy. nih.govbohrium.com Several FDA-approved kinase inhibitors, such as Crizotinib, Encorafenib, and Ruxolitinib, contain a pyrazole ring. nih.govbohrium.com
Research into novel pyrazole-based kinase inhibitors is ongoing. A series of 3,5-disubstituted pyrazole derivatives were tested against pancreatic ductal adenocarcinoma cell lines, with compound 22 showing potent antiproliferative activity and inducing apoptosis through a significant increase in caspase-3/7 levels. researchgate.net Another study reported on fused pyrazole derivatives, where compounds 5a and 5e demonstrated protein kinase inhibitory activity. nih.gov
The versatility of the pyrazole scaffold allows for the design of inhibitors targeting a wide range of kinases, including EGFR, CDKs, and JAKs. nih.govnih.gov For example, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were identified as potential EGFR inhibitors. nih.gov The ability of pyrazole analogues to selectively inhibit specific protein kinases makes them highly valuable for the development of targeted anticancer therapies with potentially fewer side effects than traditional chemotherapy.
Antimicrobial Efficacy
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives are recognized for a wide array of pharmacological activities. mdpi.comjocpr.com Among these, the antimicrobial properties of pyrazole analogues have been a subject of extensive research. mdpi.comnih.gov These compounds have demonstrated a broad spectrum of activity, targeting various pathogenic microorganisms. jocpr.com The versatility of the pyrazole ring allows for structural modifications, leading to the development of new agents with enhanced antimicrobial potency. nih.gov
Analogues of this compound have demonstrated significant antibacterial capabilities, particularly against resilient pathogens like Staphylococcus aureus. The pyrazole scaffold is a key component in the development of new antibacterial agents, including those effective against multidrug-resistant strains. jocpr.comnih.gov
Research into pyrazole-ciprofloxacin hybrids has yielded compounds with potent activity against S. aureus. For instance, five specific derivatives—7a, 7b, 7d, 7g, and 7k—exhibited a minimum inhibitory concentration (MIC) of 0.125 μg/mL, which is twice as potent as the standard drug, ciprofloxacin (B1669076) (MIC 0.25 μg/mL). nih.gov The structural-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl rings are crucial for antibacterial efficacy. nih.gov For example, di- or tri-methoxy substituted phenyl derivatives generally showed better activity against S. aureus than their mono-methoxy counterparts. nih.gov Similarly, mono-halophenyl derivatives were more active than di-halophenyl derivatives, with the fluorophenyl derivative being the most potent among the halogenated compounds. nih.gov
Other studies have highlighted different pyrazole-based structures with strong anti-S. aureus activity. Trifluorophenyl-substituted pyrazoles have been identified as potent growth inhibitors of both S. aureus and methicillin-resistant S. aureus (MRSA) strains, with MIC values as low as 0.39 μg/ml. nih.gov Furthermore, aminoguanidine-derived 1,3-diphenyl pyrazoles showed efficacy against several S. aureus strains, including multidrug-resistant clinical isolates, with MIC values ranging from 1 to 32 μg/ml. nih.gov Coumarin-substituted pyrazole derivatives have also been explored as potent agents against S. aureus. mdpi.com
**Table 1: Antibacterial Activity of Pyrazole–Ciprofloxacin Hybrids against S. aureus*** *Data sourced from reference nih.gov
| Compound | Substituent (R) | MIC (μg/mL) vs. S. aureus ATCC 29213 |
|---|---|---|
| 7a | 3,4-dimethoxyphenyl | 0.125 |
| 7b | 3,4,5-trimethoxyphenyl | 0.125 |
| 7d | phenyl | 0.125 |
| 7g | 2-methoxyphenyl | 0.125 |
| 7k | 4-fluorophenyl | 0.125 |
| 7p | 3,4-methylenedioxyphenyl | 0.5 |
| 7c | naphthyl | 1 |
| 7f | 4-methoxyphenyl | 1 |
| 7j | 4-methylphenyl | 1 |
| 7q | benzofuran | 1 |
| Ciprofloxacin (Standard) | - | 0.25 |
The investigation into pyrazole derivatives has revealed promising antifungal agents. nih.govresearchgate.net These compounds are recognized for their activity against a variety of fungal pathogens, including those affecting plants and humans. nih.govnih.gov
A study on novel pyrazole analogues identified a compound that was highly active against Aspergillus niger, showing a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Another comprehensive study evaluated a series of twenty-six new pyrazole compounds containing an aryl trifluoromethoxy group against six different plant pathogenic fungi. nih.gov Most of these compounds demonstrated some level of activity. Notably, compounds 1t and 1v were effective against all tested fungi, with compound 1v showing the highest activity against Fusarium graminearum with a half-maximal effective concentration (EC50) value of 0.0530 μM, comparable to the commercial fungicide pyraclostrobin. nih.gov The structure-activity relationship analysis indicated that a straight chain or cycloalkyl ring at the R1 position and the nature of the R2 substituent on the pyrazole ring significantly influenced the antifungal activity. nih.gov
Additionally, pyrazole-thiazole hybrids have shown significant antifungal activity against Aspergillus niger and Saccharomyces cerevisiae. nih.gov
Table 2: Antifungal Activity of Selected Pyrazole Analogues Data sourced from reference nih.gov
| Fungus | Compound 1v (Inhibition Rate %) | Compound 1t (Inhibition Rate %) | Pyraclostrobin (Inhibition Rate %) |
|---|---|---|---|
| Fusarium graminearum | 55.17 | 58.62 | 74.48 |
| Colletotrichum micotianae | 56.03 | 54.31 | 69.83 |
| Botrytis cinerea | 52.34 | 54.21 | 72.90 |
| Sclerotinia sclerotiorum | 53.68 | 51.32 | 73.16 |
| Rhizoctonia solani | 51.36 | 52.27 | 71.59 |
| Phytophthora infestans | 50.00 | 51.11 | 70.00 |
Pyrazole-containing systems have been identified as having potent therapeutic potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV-1), and the H1N1 influenza A virus. nih.gov The structural diversity of pyrazole derivatives allows for the design of molecules that can target specific viral processes. nih.gov
Research on pyrazine-1,3-thiazine hybrid analogues has led to the identification of compounds with significant antiviral effects. nih.gov In studies against HIV-1, compound 3k emerged as a promising inhibitor, demonstrating 94% inhibition with a half-maximal inhibitory concentration (IC50) of 3.26 ± 0.2 μM. nih.gov This activity is linked to the inhibition of HIV-1 reverse transcriptase. nih.gov
In the context of influenza A (H1N1), compound 3d from the same series was found to be the most potent analogue, with an IC50 of 5.32 ± 0.4 μM. nih.gov Its mechanism of action involves the inhibition of the neuraminidase enzyme, with an IC50 value of 11.24 ± 1.1 μm. nih.gov These findings underscore the potential of pyrazole-based compounds in the development of new antiviral therapies. nih.govnih.gov
Enzyme Inhibition Studies
The pyrazole scaffold is a privileged structure for designing enzyme inhibitors, targeting a wide range of enzymes involved in various physiological and pathological processes. mdpi.comnih.gov Analogues of this compound have been specifically investigated for their ability to inhibit key enzymes like Cytochrome P450 and phosphatases. nih.govgoogle.com
Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast number of substances. nih.gov Specifically, CYP2E1 is known for its role in metabolizing small molecular weight compounds, including ethanol (B145695) and certain drugs like anesthetics. nih.gov The inhibition of CYP enzymes is a key strategy in managing drug interactions and in the therapy of certain diseases.
Pyrazole derivatives have been patented as inhibitors of Cytochrome P450 enzymes, indicating their potential in this area. google.com While broad-spectrum CYP inhibitors exist, the development of selective inhibitors is a significant goal. Research on other heterocyclic compounds, such as stilbene (B7821643) analogues, has shown potent and selective inhibition of other CYP isoforms like P450s 1A1, 1A2, and 1B1, with IC50 values in the nanomolar range. nih.gov Although specific inhibitory data for this compound analogues against CYP2E1 is not extensively detailed in the provided context, the general class of pyrazoles is a recognized source of CYP inhibitors. google.com A wide variety of drugs, including the muscle relaxant chlorzoxazone (B1668890) and the H2 receptor antagonist cimetidine, are known inhibitors of CYP2E1. drugbank.com
Alkaline phosphatases (APs), particularly tissue-nonspecific alkaline phosphatase (TNAP), are critical enzymes in bone mineralization and are implicated in vascular calcification. nih.gov Nucleotide pyrophosphatase/phosphodiesterases (NPPs) are another class of enzymes involved in similar pathways. nih.gov Pyrazole derivatives have emerged as potent and selective inhibitors of these enzymes. nih.govnih.gov
A series of pyrazole derivatives were synthesized and evaluated as TNAP inhibitors, leading to the discovery of compounds with IC50 values as low as 5 nM. nih.gov Hit-to-lead optimization of an initial screening hit resulted in a compound that was approximately 200 times more potent and showed high selectivity for TNAP over the related placental isozyme (PLAP). nih.gov
In another study, newly synthesized aryl pyrazole derivatives were investigated for their effects on various isozymes of APs and NPPs. nih.gov The findings revealed that these compounds were effective inhibitors, with many showing selective inhibition of TNAP. nih.gov This selective inhibition suggests that these pyrazole analogues could be valuable tools for studying the roles of these enzymes and for developing therapies for diseases related to abnormal calcification. nih.govnih.gov
Table 3: Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP) by Pyrazole Derivatives Data sourced from reference nih.gov
| Compound | Description | TNAP IC50 (nM) |
|---|---|---|
| 9v | Optimized pyrazole amide derivative | 5 |
| Screening Hit 1 | Initial pyrazole screening hit | ~1000 (1µM) |
| Levamisole | Known non-selective TNAP inhibitor | 16000 (16µM) |
| Theophylline | Known non-selective TNAP inhibitor | 82000 (82µM) |
DNA Gyrase and Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN)
Analogues of the pyrazole scaffold have been investigated for their inhibitory effects on crucial bacterial enzymes, including DNA gyrase and Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN).
DNA Gyrase: Certain pyrazole derivatives have demonstrated antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV. nih.gov For instance, the compound 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16 was found to possess potent antibacterial and selective inhibitory activity against bacterial topoisomerases. nih.gov Many of these synthesized pyrazole derivatives were effective against clinically isolated quinolone- or coumarin-resistant Gram-positive bacteria. nih.gov
Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN): MTAN is a critical enzyme in bacterial metabolism, playing an integral role in the activated methyl cycle, which is essential for recycling adenine (B156593) and methionine. nih.govnih.gov The enzyme catalyzes the irreversible cleavage of the glycosidic bond in 5'-methylthioadenosine (MTA) and S-adenosylhomocysteine (SAH). uniprot.orgdrugbank.com This activity is vital for numerous metabolic pathways, including the synthesis of polyamines, vitamins, and the universal quorum-sensing signal, autoinducer-2 (B1199439) (AI-2). nih.govnih.gov Inhibition of MTAN can disrupt these pathways, leading to reduced biofilm formation and attenuated virulence, making it a target for the development of novel broad-spectrum antimicrobials. nih.govnih.gov While various substrate analogues have been identified as effective inhibitors of MTAN, specific studies detailing the inhibitory action of this compound analogues against this enzyme are not extensively documented in the available literature.
Carbonic Anhydrase (CA) Inhibition
The 3-(2-hydroxyphenyl)pyrazole scaffold is a key feature in a number of compounds designed as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govrsc.org Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including glaucoma and tumorigenesis. nih.govrsc.orgnih.govsemanticscholar.org
Several studies have demonstrated that pyrazole-based benzenesulfonamides exhibit potent inhibitory activity against various hCA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.govrsc.org The structure-activity relationship (SAR) of these analogues reveals that substitutions on the pyrazole and phenyl rings significantly influence potency and selectivity.
Notably, the presence of a 2-hydroxy-5-methylphenyl substituent at the 3-position of the pyrazole ring, as seen in compound 4c , was found to be beneficial for hCA IX inhibitory activity. nih.gov Further modifications, such as the inclusion of fluorine and hydroxyl groups on the phenyl ring at position 3 of the pyrazole core, have yielded compounds with low micromolar to nanomolar inhibitory concentrations against hCAII, hCAIX, and hCAXII. rsc.org For example, compound 4j , which features methyl and fluorine substitutions, demonstrated potent inhibition against all three tested isoforms. rsc.org
Below is a table summarizing the inhibitory activities of selected 3-(2-hydroxyphenyl)pyrazole analogues against different human carbonic anhydrase isoforms.
| Compound | Substituents | Target Isoform | Inhibition Value (Ki or IC50) | Reference |
|---|---|---|---|---|
| 4c (N-[4-(aminosulfonyl)phenyl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide) | 3-(2-hydroxy-5-methylphenyl), 5-(N-[4-(aminosulfonyl)phenyl]carboxamide) | hCA IX | Ki: 111.9 nM | nih.gov |
| 5f (N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide) | 3-(5-chloro-2-hydroxyphenyl), 5-(N-{2-[4-(aminosulfonyl)phenyl]ethyl}carboxamide) | hCA IX | Ki: 61.3 nM | nih.gov |
| 4j | Phenyl ring at position 3 substituted with hydroxyl and fluorine | hCA II | IC50: 0.39 µM | rsc.org |
| 4j | Phenyl ring at position 3 substituted with hydroxyl and fluorine | hCA IX | IC50: 0.15 µM | rsc.org |
| 4j | Phenyl ring at position 3 substituted with hydroxyl and fluorine | hCA XII | IC50: 0.28 µM | rsc.org |
| 4e | 3-(2-hydroxyphenyl), 5-(2-methoxyphenyl) | hCA II | IC50: 0.75 µM | rsc.org |
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govnih.gov The overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. nih.govnih.gov Consequently, inhibiting XO is a primary therapeutic strategy for managing these conditions. nih.gov The enzyme contains a molybdenum cofactor at its active site, which is crucial for its catalytic activity. nih.gov While various heterocyclic compounds and natural phenolics have been identified as XO inhibitors, there is no specific information in the provided search results detailing the direct inhibitory activity of this compound analogues against xanthine oxidase. nih.govacs.org
Receptor Interaction and Modulation
Cannabinoid Receptor (CB1/CB2) Binding
The pyrazole core is a well-established scaffold for ligands targeting the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes. nih.govresearchgate.netmdpi.com Analogues based on this structure have been developed as antagonists, inverse agonists, and partial agonists with varying degrees of affinity and selectivity. elsevierpure.comnih.gov
Structure-activity relationship studies on 3-substituted pyrazole analogues of the CB1 antagonist rimonabant (B1662492) revealed that most compounds exhibited selectivity for the CB1 receptor, with many having poor affinity for the CB2 receptor. nih.govresearchgate.net The binding affinity for some of these CB1-selective analogues was in the range of 45–290 nM. nih.gov
Other series, such as 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, have produced highly potent and selective CB1 ligands. elsevierpure.com For example, compound 26 was identified as a highly selective ligand for the hCB1 receptor, while compound 30 was the most potent hCB1 ligand in its series, with a Ki of 5.6 nM, and functioned as an inverse agonist. elsevierpure.com The N-cyclohexyl group at the 3-carboxamide position was found to be a key determinant for hCB2 selectivity. elsevierpure.com Furthermore, research into 1,3-disubstituted pyrazoles has led to the discovery of partial agonists for both CB1 and CB2 receptors. nih.gov
The table below presents binding affinity data for selected pyrazole analogues at human cannabinoid receptors.
| Compound | Description | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) | Reference |
|---|---|---|---|---|---|
| 30 | 1-(2,4-Dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 5.6 | >1000 | >178 | elsevierpure.com |
| 26 | 1-(2,4-Dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide | 15.8 | 2223 | 140.7 | elsevierpure.com |
| O-4338 | 3-substituted pyrazole analogue (dihydrooxazole moiety) | 45 | >10000 | >222 | nih.gov |
| O-6668 | 3-substituted pyrazole analogue (oxazole moiety) | 290 | >10000 | >34 | nih.gov |
| 40 | 1,3-disubstituted pyrazole analogue | Reported as a potent partial agonist of hCB1 with ~5-fold peripheral selectivity. Specific Ki values not provided in abstract. | nih.gov |
Transient Receptor Potential Canonical (TRPC) Channel Modulation
Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. nih.gov They are categorized into several subfamilies, including TRPC (Canonical), TRPV (Vanilloid), and TRPA (Ankyrin). nih.gov These channels are targets for numerous natural compounds, and their modulation can influence various physiological processes. nih.gov For example, the study of capsaicin (B1668287) led to the identification of the TRPV1 receptor, a key target in pain research. nih.gov While the TRP channels represent important therapeutic targets, the available scientific literature from the search results does not provide specific information regarding the modulation of TRPC channels by this compound analogues.
G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are crucial in regulating a multitude of physiological processes. nih.govunife.it Consequently, they are major targets for drug development. While direct studies on this compound analogues and their specific interactions with the broad range of GPCRs are not extensively detailed in the provided search results, the known activities of pyrazole derivatives suggest potential interactions. For instance, the antinociceptive effects of some pyrazole analogues have been linked to the activation of opioid receptors, which are a class of GPCRs. nih.gov Furthermore, pyrazole derivatives have been investigated for their effects on various physiological pathways that are modulated by GPCRs, such as those involving adrenoceptors (e.g., β3-adrenoceptors in lipolysis) and histamine (B1213489) receptors. nih.gov However, specific research delineating the direct binding and activation mechanisms of this compound analogues on specific GPCRs remains an area for further exploration.
Nuclear Receptor Ligand Activity
Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. They are critical regulators of gene expression. Certain tetrasubstituted pyrazole derivatives have been identified as high-affinity ligands for the estrogen receptor (ER), a type of nuclear receptor. nih.gov
One notable derivative, a propylpyrazole triol (PPT), has demonstrated a remarkable 410-fold binding affinity preference for ERα over ERβ and functions as the first known ERα-specific agonist. nih.gov This selectivity is attributed to specific interactions between the pyrazole core and its substituents with the receptor's binding pocket. nih.gov Molecular modeling suggests that the C(3)-phenol of the pyrazole compound occupies the same binding pocket as the A-ring of estradiol. The selectivity for ERα is thought to arise from differences in the amino acid residues within the ligand-binding domains of ERα and ERβ, where ERα has a smaller residue, allowing for a more favorable interaction with the pyrazole ligand. nih.gov
These findings highlight the potential of the pyrazole scaffold to generate highly selective nuclear receptor ligands, which are valuable tools for dissecting the specific biological roles of receptor subtypes. nih.gov
Other Pharmacological Activities
Antipyretic and Analgesic Effects
Pyrazole derivatives have long been recognized for their antipyretic (fever-reducing) and analgesic (pain-relieving) properties. jmchemsci.comnih.gov Several studies have demonstrated the efficacy of various pyrazole analogues in preclinical models of fever and pain.
One study investigated a series of 1,3,5-trisubstituted pyrazole derivatives and found that they exhibited significant activity against hyperthermia and nociception in animal models. asianpubs.org Specifically, compounds 3e and 3h from this series were noted for their superior antipyretic and analgesic effects. asianpubs.org Another study on 3-methyl pyrazolone derivatives showed that all tested compounds significantly reversed hyperthermia, with compound PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one) being particularly effective, showing a response similar to the standard drug paracetamol. nih.gov
In terms of analgesia, the same PYZ2 compound also displayed a prominent analgesic response in both tail-flick and acetic acid-induced writhing tests. nih.gov A novel pyrazole derivative, FR140423 (3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole), demonstrated dose-dependent anti-hyperalgesic effects that were five times more potent than indomethacin. nih.gov Interestingly, FR140423 also produced an analgesic effect in the tail-flick test, which was blocked by the opioid antagonist naloxone, suggesting a unique mechanism involving opioid pathways. nih.gov The antinociceptive effects of other pyrazole analogues have also been linked to the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.gov
| Compound | Activity | Key Findings | Reference |
|---|---|---|---|
| PYZ2 | Analgesic & Antipyretic | Showed prominent analgesic response and reversed hyperthermia similar to standard drugs. | nih.gov |
| FR140423 | Analgesic | 5-fold more potent than indomethacin; effect blocked by naloxone. | nih.gov |
| Compounds 3e and 3h | Analgesic & Antipyretic | Disclosed better anti-inflammatory, analgesic and antipyretic activities. | asianpubs.org |
Antidiabetic and Antihyperglycemic Potential
The potential of pyrazole derivatives as antidiabetic agents is an emerging area of research. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes involved in carbohydrate digestion. One study focused on a pyrazolobenzothiazine derivative, Compound S1 , as a potential antidiabetic agent by targeting α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. nih.gov In silico molecular docking studies showed that Compound S1 had a high binding affinity for both enzymes. nih.gov In vivo studies in mice demonstrated that Compound S1 helped lower blood glucose levels to 110–115 mg/dL, increased insulin (B600854) levels, and improved other biochemical markers like cholesterol and glycated hemoglobin. nih.gov
Another study reported on a series of acyl pyrazole sulfonamides as α-glucosidase inhibitors. frontiersin.org All synthesized compounds were found to be more potent inhibitors than the standard drug, acarbose, with IC₅₀ values ranging from 1.13 to 28.27 µM. Compound 5a was the most active, with an IC₅₀ value of 1.13 µM. frontiersin.org These findings suggest that pyrazole-based compounds are promising scaffolds for developing new antihyperglycemic agents.
| Compound | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Compound S1 | α-glucosidase and α-amylase inhibition | Lowered blood glucose (110-115 mg/dL) and increased insulin in mice. | nih.gov |
| Compound 5a | α-glucosidase inhibition | Showed potent inhibition with an IC₅₀ value of 1.13 µM. | frontiersin.org |
Neuroprotective Properties
Pyrazolol derivatives are gaining significant attention for their neuroprotective effects. nih.gov Research has shown that these compounds can protect neurons from damage in models of neurodegenerative diseases and ischemic stroke. A study on 20 synthesized pyrazolol derivatives found that most demonstrated antioxidant capabilities, which is a key mechanism for neuroprotection. nih.gov The methyl-substituted compound Y12 (3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol) showed exceptional antioxidant capacity and significant neuroprotective effects in a cell injury model. nih.gov In an animal model of stroke, Y12 was also able to significantly reduce the infarct area. nih.gov
Another study investigated pyrazole derivatives for their potential to protect against toxicity induced by β-amyloid, a peptide implicated in Alzheimer's disease. ijper.org In a neuroblastoma cell line, synthesized compounds C5 and C8 were found to inhibit apoptosis (programmed cell death) induced by β-amyloid and protect the neural cells from damage. ijper.org Furthermore, pyrazolo[3,4-d]pyridazine derivatives have been shown to exhibit significant neuroprotection against neurotoxin-induced cell death in neuroblastoma cells, with compound 5e showing more than 100% relative neuroprotection. researchgate.net This neuroprotective activity is often linked to the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net
Antioxidant Activity
The antioxidant activity of pyrazole derivatives is a well-documented and significant aspect of their pharmacological profile. researchgate.netnih.gov This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.netnih.gov The ability to scavenge free radicals is crucial, as oxidative stress is implicated in numerous diseases.
Several studies have synthesized novel pyrazole derivatives and confirmed their antioxidant potential. For instance, a series of pyrazolo-enaminones and bipyrazoles showed good antioxidant activity in the DPPH assay. researchgate.net Another study on 1,3,5-trisubstituted pyrazoles also reported noteworthy antioxidant capabilities. asianpubs.org Research on pyrazolol derivatives highlighted that a methyl-substituted compound, Y12 , exhibited exceptional free radical scavenging activity in DPPH, ABTS, and ORAC assays. nih.gov The presence of a hydroxyl group on the phenyl ring attached to the pyrazole core is often considered a key structural feature contributing to the antioxidant properties of these compounds.
| Compound Series/Name | Assay | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo-enaminones and bipyrazoles | DPPH | Showed good free radical scavenging activity. | researchgate.net |
| 4,5-Dihydropyrazole-1-carbothioamide derivative XIV | DPPH | Exhibited good antioxidant activity at low concentrations. | nih.gov |
| Y12 | DPPH, ABTS, ORAC | Demonstrated exceptional antioxidant capacity. | nih.gov |
| Pyrazole derivatives linking with imidazo(1,2-a) pyridine | DPPH | Showed excellent or moderate activity compared to ascorbic acid. | jmchemsci.com |
Structure Activity Relationship Sar Studies
Elucidating Structural Determinants for Biological Efficacy
The inherent biological potential of the pyrazole (B372694) scaffold stems from its unique chemical properties. The pyrazole ring, containing both a pyrrole-like NH group and a pyridine-like nitrogen atom, can function as both a hydrogen bond donor and acceptor. mdpi.comnih.gov This dual capability is a critical determinant for molecular recognition and binding to the active sites of various enzymes and receptors, which are frequent targets for pyrazole-based drugs. mdpi.comresearchgate.net
Impact of Substituent Effects on Bioactivity
The biological activity of pyrazole derivatives is not static; it is dynamically influenced by the nature and placement of substituents on the heterocyclic and aromatic rings. researchgate.netnih.gov These appended chemical groups can alter the molecule's steric, electronic, and lipophilic properties, thereby dictating its interaction with biological targets and ultimately its pharmacological profile.
Substitutions on the pyrazole ring are pivotal in modulating bioactivity. Electrophilic substitution reactions typically occur at the C4 position of the pyrazole ring. mdpi.comglobalresearchonline.net The N1 position is also a key site for modification. An unsubstituted N1 position maintains the ring's ability to act as a hydrogen bond donor, a feature that can be crucial for anchoring the molecule in a protein's active site. mdpi.comnih.gov Conversely, introducing a substituent at the N1 position (N-substitution) abolishes this hydrogen-donating capacity, which can either increase or decrease activity depending on the specific target's binding requirements. mdpi.com
Studies on related 3,5-diarylpyrazoles have provided significant insights. For example, in the context of meprin α inhibition, introducing small alkyl groups like methyl at position 3(5) led to a decrease in inhibitory activity compared to the unsubstituted parent compound. nih.gov This suggests that even minor steric changes at this position can disrupt optimal binding.
| Position on Pyrazole Ring | Substituent Type | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| N1 | Unsubstituted (-H) | Acts as both H-bond donor and acceptor, often crucial for binding. | mdpi.comnih.gov |
| N1 | Alkyl/Aryl Group | Abolishes H-bond donor capability; modulates lipophilicity and steric fit. | mdpi.com |
| C3/C5 | Methyl or Benzyl Group | Decreased inhibitory activity against meprin α. | nih.gov |
| C3/C5 | Cyclopentyl Group | Maintained inhibitory activity similar to unsubstituted phenyl against meprin α. | nih.gov |
| C3/C5 | Trifluoromethyl (CF3) Group | Can switch tautomeric preference and is found in potent antibacterial agents. | nih.govnih.gov |
For the specific compound 3-(2-Hydroxy-5-methylphenyl)pyrazole, the substituents on the phenyl ring are critical drivers of its potential biological effects. Phenolic compounds, in general, owe much of their bioactivity to the hydroxyl (-OH) group attached to the aromatic ring. researchgate.net
The phenolic hydroxyl group at the ortho-position is a key functional feature. It can act as a potent hydrogen bond donor, forming critical interactions with amino acid residues in the active sites of enzymes. nih.gov Furthermore, the hydroxyl group is central to the antioxidant properties of phenolic compounds. researchgate.net Its presence, combined with a system of delocalized electrons from the aromatic ring, is often essential for antimicrobial and other biological activities.
The methyl group at the para-position (C5 of the phenyl ring) also plays a significant role. As an electron-donating group, it can modify the electronic environment of the phenyl ring. nih.gov Its steric bulk, though modest, can influence the molecule's conformation and how it fits into a target's binding pocket. In some kinase inhibitors, the presence of a methyl group has been shown to be significant for achieving high potency. mdpi.com
The principles of substituent effects extend to more complex, fused pyrazole systems like indazoles (a pyrazole fused to a benzene (B151609) ring) and pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com In these rigid structures, substituents direct the interaction with biological targets with high specificity. For instance, in the development of p38 MAP kinase inhibitors based on a 5-aminopyrazole core, the presence of a 2,4-difluorophenyl substituent was found to enhance potency. mdpi.com Similarly, methylation at the N1 position of the pyrazole ring also led to an improvement in activity in certain series. mdpi.com These findings underscore that even in larger, fused scaffolds, small substituent changes can have profound pharmacological consequences.
| Fused System Example | Substituent | Position | Pharmacological Impact | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole (p38MAPK Inhibitor) | 2,4-difluorophenyl | - | Increased inhibitory potency. | mdpi.com |
| 5-Aminopyrazole (p38MAPK Inhibitor) | Methyl | N1 of pyrazole | Increased inhibitory potency. | mdpi.com |
| 5-Aminopyrazole Carboxamides | Electron-withdrawing groups | On phenyl rings | Beneficial for anti-tubercular activity. | mdpi.com |
Scaffold Modifications and Their Pharmacological Implications
Altering the core pyrazole scaffold through strategies like ring fusion is a powerful approach in drug discovery to create novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net
Fusing the pyrazole ring with other aromatic or heterocyclic rings gives rise to a diverse family of compounds with significant therapeutic applications. nih.gov The fusion of a benzene ring results in indazole, the scaffold found in the migraine drug Zavegepant and the anti-pain medication Bendazac. nih.gov Fusing with a pyrimidine (B1678525) ring can yield pyrazolopyrimidines, which are key structures in many protein kinase inhibitors. mdpi.com
These modifications create a more rigid and conformationally constrained molecule. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The expanded electronic system of the fused scaffold can also engage in more extensive π-π stacking interactions within a protein's active site. A notable example is Lenacapavir, a complex fused pyrazole derivative, which acts as a first-in-class HIV-1 capsid inhibitor, demonstrating the power of scaffold modification to unlock novel mechanisms of action. nih.gov Such structural evolutions from a simple pyrazole core highlight the immense pharmacological potential that can be accessed through thoughtful molecular design.
Stereochemical Aspects
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor that can significantly influence its biological activity. In the context of pyrazole derivatives, the introduction of stereocenters can lead to enantiomers or diastereomers with potentially different pharmacological profiles. The stereoselective synthesis of pyrazolone (B3327878) derivatives, for instance, is an area of active research to access enantiomerically enriched compounds. thieme-connect.com
One strategy to create a quaternary stereocenter is through the enantioselective nucleophilic addition to pyrazole-4,5-diones, which results in a stereocenter with a hydroxy group at the C-4 position. thieme-connect.com In 2018, the first regio- and stereoselective vinylogous nucleophilic addition of allyl ketones to pyrazole-4,5-diones was described, catalyzed by a quinine-derived bifunctional catalyst. thieme-connect.com This method yielded products with high enantiomeric excess (60–92% ee) and demonstrated that substituents on both the N-1 and C-3 positions of the pyrazole-4,5-dione were tolerated. thieme-connect.com Such synthetic advancements are crucial for systematically studying the stereochemical requirements for a molecule's interaction with its biological target. The ability to synthesize specific stereoisomers allows researchers to determine which conformation provides the optimal fit and interaction with a receptor or enzyme active site, a fundamental aspect of rational drug design.
Regioselectivity and Stereochemistry in Pyrazole Derivative Design
The design of pyrazole derivatives is heavily influenced by the ability to control the substitution pattern on the pyrazole ring (regioselectivity) and the spatial orientation of those substituents (stereochemistry). The pyrazole ring itself is a versatile scaffold frequently found in pharmaceuticals. thieme.de However, creating specifically substituted pyrazoles remains a challenge that requires efficient and selective synthetic methods. thieme.de
The synthesis of pyrazoles often involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The regioselectivity of this reaction—determining which nitrogen atom of an unsymmetrical hydrazine bonds to which carbonyl group—is a classic challenge. For a compound like this compound, controlling the placement of the hydroxy-methylphenyl group at the C3 position is paramount. A recently reported method for the regioselective synthesis of C3-hydroxyarylated pyrazoles involves the reaction of pyrazole N-oxides with arynes under mild conditions. nih.gov Significantly, this method does not require the C4 and C5 positions to be blocked to achieve regioselectivity, offering a direct route to desired isomers. nih.gov
Another powerful method for controlling regioselectivity is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. thieme.demdpi.com For example, the reaction of diazo compounds generated in situ from N-tosylhydrazones with unactivated bromovinyl acetals provides an efficient and cost-effective route to 3,5-disubstituted pyrazoles. thieme.de The ability to direct substituents to specific positions on the pyrazole core is fundamental for exploring structure-activity relationships. For instance, in the development of meprin inhibitors, modifications at positions 3 and 5 of the pyrazole core were systematically evaluated to modulate inhibitory activity and selectivity between different enzyme isoforms. semanticscholar.org
The following table summarizes different synthetic approaches to control regioselectivity in pyrazole synthesis.
| Method | Reactants | Product Type | Key Advantage |
| Reaction with Arynes | Pyrazole N-oxides, Arynes | C3-Hydroxyarylated Pyrazoles | High regioselectivity without needing blocking groups at C4/C5. nih.gov |
| 1,3-Dipolar Cycloaddition | Diazo compounds (from N-tosylhydrazones), Bromovinyl acetals | 3,5-Disubstituted Pyrazoles | Efficient and cost-effective access to valuable heterocycles. thieme.de |
| Cyclocondensation | Hydrazines, Methyl malonyl chloride, tert-butoxy-bis(dimethylamino)methane | 1-Aryl-3-hydroxy-1H-pyrazole-4-carboxylates | A novel two-step synthesis for specific regioisomers. nih.gov |
| Cyclization-Formylation | Hydrazones (from acetophenones and 2-hydrazinylpyridine) | 3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes | Vilsmeier-Haack reaction provides a route to 4-formyl derivatives. mdpi.com |
Pharmacophore Mapping and Ligand Design Principles
Pharmacophore mapping is a powerful computational tool in drug design used to identify the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. pjps.pknih.gov This is particularly valuable when the three-dimensional structure of the target receptor is unknown. pjps.pk A pharmacophore model serves as a 3D template, guiding the design of new, potentially more potent ligands. pjps.pknih.gov
For pyrazole derivatives, pharmacophore modeling has been successfully applied to design new compounds for various therapeutic targets. In one study on pyrazole derivatives with antiproliferative activity, a three-point pharmacophore model was developed. pjps.pk This model, designated AHH.14, identified two hydrophobic groups and one hydrogen bond acceptor as the crucial features for activity. pjps.pk The model showed a strong correlation between the predicted and experimental activities of the tested compounds, validating its use for designing new bioactive ligands. pjps.pk
Similarly, ligand-based design approaches, including pharmacophore and QSAR modeling, have been used to develop novel pyrazole-based derivatives as selective COX-2 inhibitors. nih.gov By analyzing the chemical structures of known selective inhibitors like celecoxib, researchers can design new molecules that fit the required pharmacophore. nih.gov
The general principles of ligand design based on these models involve:
Scaffold Hopping: Replacing the central pyrazole core with other heterocyclic systems while maintaining the crucial pharmacophoric features in the correct spatial orientation.
Substituent Modification: Modifying the substituents on the pyrazole ring to enhance interactions with the target. For example, adding or modifying hydrophobic groups or hydrogen bond donors/acceptors based on the pharmacophore model. nih.govnih.gov
Conformational Constraint: Introducing conformational rigidity into the molecule to lock it into the bioactive conformation, which can improve binding affinity and selectivity.
The table below outlines features from a pharmacophore model developed for pyrazole derivatives targeting cell proliferation. pjps.pk
| Pharmacophore Feature | Description | Role in Binding |
| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Forms a key directional interaction with a hydrogen bond donor on the receptor. |
| Hydrophobic Group (H) | A non-polar group, such as an aromatic ring or alkyl chain. | Engages in van der Waals or hydrophobic interactions with non-polar pockets of the receptor. |
These principles, guided by computational models, allow for a more rational and efficient approach to drug discovery, moving beyond traditional trial-and-error synthesis. nih.govscience.gov By understanding the key interactions at a molecular level, chemists can design novel derivatives of this compound with improved potency and selectivity for their intended biological targets.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule from first principles.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For a compound like 3-(2-Hydroxy-5-methylphenyl)pyrazole, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles in its most stable energetic state. nih.gov Such studies often use various functionals and basis sets (e.g., B3LYP/6-311G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov The results provide a foundational understanding of the molecule's three-dimensional shape.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method calculates the properties of the molecule's electronically excited states. For this compound, TD-DFT would predict its electronic absorption spectrum (UV-Vis spectrum), revealing the wavelengths of light it absorbs. This is crucial for applications in materials science and for understanding photochemical processes.
HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. For this compound, an MESP map would highlight electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This analysis is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and design.
Ligand-Protein Interaction Profiling
In a molecular docking study, this compound would be treated as a ligand and docked into the active site of a specific protein target. The simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. nih.govchemmethod.com This profiling helps to elucidate the potential mechanism of action if the compound were to be considered as a potential therapeutic agent.
Binding Mode and Affinity Prediction
Computational docking and scoring are frequently employed to predict how a ligand such as a pyrazole (B372694) derivative might bind to a biological target and to estimate the strength of this interaction, known as binding affinity.
Detailed research findings from molecular modeling studies on related pyrazole structures offer insights into the probable binding modes for this compound. For instance, investigations into pyrazole-based ligands for the estrogen receptor (ER) suggest that the C(3)-phenol group is a critical feature for binding. nih.gov It is predicted that this part of the molecule occupies the A-ring binding pocket of the receptor, a site typically occupied by the phenolic ring of estradiol. nih.gov Similarly, docking studies of pyrazole inhibitors against meprin α have predicted that one of the phenyl substituents orients towards the S1' subsite of the enzyme. nih.gov
The predicted binding affinity is often expressed as a scoring function value, which correlates with the Gibbs free energy of binding (ΔG). For pyrazole derivatives, these scores are influenced by factors such as the presence and position of hydroxyl groups and other substituents on the phenyl rings.
| Predicted Interaction Feature | Target Class Example | Significance for Binding Affinity |
| C(3)-Phenol Moiety | Estrogen Receptor | Occupies key binding pocket, mimicking natural ligand interaction. nih.gov |
| Phenyl Ring Orientation | Meprin α | Directs the ligand into specific subsites (e.g., S1'). nih.gov |
| Substituent Effects | Various Enzymes | Hydroxyl and methyl groups can form specific hydrogen bonds or hydrophobic interactions, modulating affinity. nih.govnih.gov |
Enzyme Active Site Interactions
The specific interactions between this compound and the active site of an enzyme are fundamental to its potential biological activity. Computational models predict several key types of non-covalent interactions.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the pyrazole ring's nitrogen atoms are prime candidates for forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen of the pyrazole can act as a hydrogen bond acceptor. nih.gov These interactions are crucial for anchoring the ligand within the active site. For example, in studies of pyrazole analogs with cyclooxygenase-2 (COX-2), classical hydrogen bonding was observed to be a key interaction. nih.gov
π-π Interactions: The aromatic systems of the phenyl and pyrazole rings can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the enzyme's active site. nih.gov
In studies of pyrazole derivatives targeting the estrogen receptor, the binding selectivity between receptor subtypes (ERα vs. ERβ) was suggested to arise from differences in how the pyrazole core interacts with specific residues where the subtypes differ. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the conformational behavior of a ligand and its complex with a biological target, complementing the static picture provided by docking. nih.gov
Conformational Stability and Dynamics
MD simulations can be used to investigate the conformational stability of this compound. The molecule is not entirely rigid; rotation can occur around the single bond connecting the phenyl and pyrazole rings. Simulations can reveal the preferred rotational angles (dihedrals), the energy barriers between different conformations, and how the molecule flexes and vibrates at a given temperature. Theoretical studies on the pyrazole ring itself show that it can participate in various intermolecular interactions, leading to self-association into dimers and trimers, which can influence its conformational state in different environments. mdpi.com Intramolecular hydrogen bonds, such as between the phenolic -OH and a pyrazole nitrogen, can also significantly stabilize a particular planar conformation. nih.gov
Protein-Ligand Complex Trajectories
When this compound is docked into a receptor, MD simulations can be run on the entire protein-ligand complex. The resulting trajectory provides detailed information on the stability of the binding pose over the simulation time (typically nanoseconds to microseconds). nih.gov Researchers analyze these trajectories to:
Confirm if the key interactions predicted by docking are maintained over time.
Observe how water molecules in the active site mediate protein-ligand interactions.
Identify subtle conformational changes in the protein or ligand upon binding.
Calculate binding free energies using more advanced computational methods that rely on the simulation data.
Studies on other systems have shown that while a docked conformation may appear stable, MD simulations can reveal that the ligand may shift to an alternative, more stable binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
For pyrazole-based compounds, QSAR studies have been successfully applied. For instance, a 3D-QSAR model was developed for a series of aryl-2H-pyrazole derivatives to understand the structural requirements for telomerase inhibition. nih.gov In a typical QSAR study involving a compound like this compound, the process would involve the steps outlined in the table below.
| QSAR Study Component | Description | Example from Pyrazole Research |
| Dataset Selection | A set of structurally related pyrazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. | A series of novel aryl-2H-pyrazole derivatives was synthesized and tested for telomerase inhibition. nih.gov |
| Descriptor Calculation | For each molecule, numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, electronic properties, 3D shape) are calculated. | Molecular descriptors are calculated to quantify features necessary for activity. |
| Model Generation | Statistical methods (e.g., multiple linear regression, partial least squares) are used to build a mathematical equation linking the descriptors (structure) to the biological activity. | A 3D-QSAR model was built to provide pharmacophore understanding. nih.gov |
| Model Validation | The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation. | The model is used to predict the activity of new, untested compounds. |
The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized pyrazole derivatives and to guide the design of more potent compounds by indicating which structural features are likely to increase or decrease activity. nih.gov
Predictive Modeling for Biological Activities
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone for forecasting the biological potential of novel compounds. For pyrazole derivatives, these models are developed to correlate structural features with specific biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. nih.govnih.gov
2D-QSAR: Two-dimensional QSAR models are statistically robust tools that have been successfully applied to various series of pyrazole derivatives. tandfonline.comshd-pub.org.rs These models use topological and constitutional descriptors to predict the bioactivity of newly designed compounds. nih.gov For instance, a 2D-QSAR model for N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors yielded a high correlation coefficient (r²) of 0.8059, indicating a strong relationship between the structural descriptors and the inhibitory activity. tandfonline.comtandfonline.com Such models can be used to predict the half-maximal inhibitory concentration (pIC50) for new derivatives, guiding the synthesis towards more potent compounds. nih.gov
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. capes.gov.br These analyses generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. shd-pub.org.rs For pyrazole derivatives, 3D-QSAR studies have been instrumental in identifying key molecular properties that impact antitumor activity, thereby guiding the design of new compounds with enhanced potency. capes.gov.br
Pharmacokinetic and Drug-Likeness Prediction: A crucial aspect of predictive modeling is the in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. semanticscholar.orgjohnshopkins.edu Web-based tools like SwissADME and pkCSM are frequently used to compute the physicochemical properties and pharmacokinetic profiles of pyrazole derivatives. semanticscholar.orgnih.gov These predictions help to evaluate drug-likeness based on established rules like Lipinski's Rule of Five and Veber's Rule. nih.gov For many pyrazole-based compounds, these in silico tools have predicted good oral bioavailability and acceptable safety profiles, which is essential for their development as therapeutic agents. mdpi.commdpi.com
Correlation of Molecular Descriptors with Pharmacological Effects
The pharmacological effects of pyrazole derivatives are intrinsically linked to their molecular descriptors, which are numerical values representing the physicochemical and structural properties of a molecule. By analyzing these descriptors, researchers can establish correlations that explain and predict the biological activity of compounds like this compound.
Physicochemical Descriptors: Key physicochemical descriptors influencing the pharmacological profile of pyrazoles include:
Molecular Weight (MW): Generally, compounds with MW below 500 g/mol are favored for better absorption. nih.gov
Lipophilicity (LogP): This descriptor affects solubility and membrane permeability. An optimal LogP range is crucial for oral bioavailability. nih.gov
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences the binding of the molecule to its biological target and its solubility. The pyrazole ring itself can act as both a hydrogen bond donor (N-1) and acceptor (N-2). nih.gov
Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Structural and Electronic Descriptors: The specific arrangement of atoms and the distribution of electrons within the molecule are fundamental to its interaction with biological targets.
Structure-Activity Relationship (SAR): SAR studies on pyrazole derivatives have revealed that the nature and position of substituents on the pyrazole and phenyl rings significantly impact their biological potency. mdpi.comresearchgate.net For example, the addition of electron-withdrawing groups like chloro and trifluoromethyl has been shown to enhance the antinociceptive efficacy of some pyrazole analogs. frontiersin.org In other cases, bulky, electron-withdrawing groups at specific positions were found to be favorable for inhibitory activity against certain kinases. tandfonline.com
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For pyrazole derivatives, docking studies have helped to elucidate binding modes, identifying key interactions like hydrogen bonds and π–π stacking with amino acid residues in the active site of proteins like cyclooxygenase-2 (COX-2) and various kinases. nih.govnih.govsemanticscholar.org These insights corroborate the findings from QSAR models and provide a rational basis for designing more potent and selective inhibitors. shd-pub.org.rs
The table below summarizes key molecular descriptors and their typical influence on the pharmacological properties of pyrazole-based compounds.
| Molecular Descriptor | Typical Influence on Pharmacological Effects | Supporting Evidence |
| Molecular Weight | Lower molecular weight (< 500 g/mol ) is often correlated with better absorption and bioavailability. | Lipinski's Rule of Five nih.gov |
| LogP (Lipophilicity) | An optimal value is necessary for membrane permeability and solubility; affects absorption and distribution. | SwissADME predictions nih.gov |
| Hydrogen Bond Donors/Acceptors | Crucial for target binding specificity and affinity through hydrogen bond formation. | Molecular docking studies nih.govnih.gov |
| Topological Polar Surface Area (TPSA) | Affects drug transport properties and oral bioavailability. | Veber's Rule nih.gov |
| Steric and Electrostatic Fields | The size, shape, and charge distribution determine the fit and interaction with the target's binding pocket. | 3D-QSAR (CoMFA/CoMSIA) contour maps shd-pub.org.rscapes.gov.br |
| Substituent Effects | Electron-donating or electron-withdrawing groups at specific positions can significantly enhance or decrease biological activity. | Structure-Activity Relationship (SAR) analyses mdpi.comfrontiersin.org |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Elucidation
The ¹H NMR spectrum of 3-(2-Hydroxy-5-methylphenyl)pyrazole is predicted to display a series of signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is influenced by the electron density around the proton.
Aromatic Protons (Phenolic Ring): The three protons on the substituted phenyl ring are expected to appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) would be dictated by their position relative to the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing pyrazole (B372694) ring.
Aromatic Protons (Pyrazole Ring): The two protons on the pyrazole ring will also resonate in the aromatic region, with their shifts influenced by the adjacent nitrogen atoms.
Phenolic Proton (-OH): The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary significantly (e.g., 4-8 ppm or even higher) depending on the solvent, concentration, and temperature, due to hydrogen bonding.
Methyl Protons (-CH₃): The three protons of the methyl group are magnetically equivalent and will produce a sharp singlet, typically in the upfield region of the aromatic spectrum (around 2.0-2.5 ppm).
Pyrazole N-H Proton: The proton attached to the nitrogen of the pyrazole ring will appear as a broad signal, often at a high chemical shift (downfield, >10 ppm), due to its acidic nature and involvement in intermolecular exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 4.0 - 8.0 | Broad Singlet |
| Aromatic C-H (Phenyl) | 6.7 - 7.5 | Multiplet |
| Aromatic C-H (Pyrazole) | 6.3 - 7.8 | Multiplet |
| Pyrazole N-H | > 10.0 | Broad Singlet |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons (Phenyl Ring): The six carbons of the phenyl ring will show signals in the aromatic region (110-160 ppm). The carbon atom bonded to the hydroxyl group (C-OH) is expected to be the most downfield-shifted in this group due to the oxygen's deshielding effect. libretexts.org
Aromatic Carbons (Pyrazole Ring): The three carbons of the pyrazole ring will also resonate in the aromatic region, with their exact positions determined by the influence of the nitrogen atoms and the phenyl substituent. researchgate.net
Methyl Carbon (-CH₃): The methyl carbon will appear as a signal in the upfield region of the spectrum (typically 15-25 ppm). rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-OH | 150 - 160 |
| Aromatic C (Phenyl & Pyrazole) | 110 - 145 |
| Methyl C (-CH₃) | 15 - 25 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide correlational data that helps in unambiguously assigning the ¹H and ¹³C signals and piecing together the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would show correlations between the neighboring protons on the phenyl ring and between protons on the pyrazole ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. ktu.edu This technique would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the methyl proton signal and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ktu.edu This is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, HMBC could show a correlation from the methyl protons to the adjacent aromatic carbons, and from the pyrazole protons to the carbons of the phenyl ring, confirming the connectivity between the two ring systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Functional Group Identification and Vibrational Analysis
The IR spectrum of this compound is expected to show several characteristic absorption bands.
O-H Stretch: A prominent broad band in the region of 3200-3600 cm⁻¹ corresponds to the stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness is a result of intermolecular hydrogen bonding.
N-H Stretch: A moderate to sharp band, also in the 3100-3500 cm⁻¹ region, is expected for the N-H stretch of the pyrazole ring.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings. masterorganicchemistry.com
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.
C=C and C=N Stretches: A series of sharp absorptions in the 1450-1650 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings and the carbon-nitrogen double bond stretching in the pyrazole ring. jocpr.com
C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range. libretexts.org
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape |
|---|---|---|
| Phenolic O-H | 3200 - 3600 | Broad, Strong |
| Pyrazole N-H | 3100 - 3500 | Moderate, Sharp |
| Aromatic C-H | > 3000 | Moderate |
| Aliphatic C-H | < 3000 | Moderate |
| Aromatic C=C / Pyrazole C=N | 1450 - 1650 | Moderate to Strong, Sharp |
| Phenolic C-O | 1200 - 1260 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
For this compound (C₁₀H₁₀N₂O), the exact monoisotopic mass is 174.07932 Da. uni.lu
Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a peak at m/z ≈ 174 would correspond to the molecular ion.
Protonated Molecule ([M+H]⁺): In soft ionization techniques like electrospray ionization (ESI), the most prominent peak is often the protonated molecule. For this compound, the predicted m/z for the [M+H]⁺ adduct is 175.08660. uni.lu
Other Adducts: Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (predicted m/z 197.06854) and the potassium adduct [M+K]⁺ (predicted m/z 213.04248). uni.lu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. An experimental HRMS value matching the calculated mass for C₁₀H₁₀N₂O would provide definitive confirmation of the molecular formula. ktu.edursc.org Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure by showing the loss of characteristic neutral fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion/Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 174.07877 |
| [M-H]⁻ | 173.07204 |
| [M+H]⁺ | 175.08660 |
| [M+Na]⁺ | 197.06854 |
Data sourced from predicted values. uni.lu
Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. For this compound, the molecular formula is C₁₀H₁₀N₂O, corresponding to a molecular weight of approximately 174.2 g/mol . scbt.com High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) values for various adducts, confirming the compound's elemental composition.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in structural confirmation. uni.lu
The fragmentation of pyrazole derivatives under mass spectrometry conditions often follows characteristic pathways. Electron Ionization (EI) mass spectra typically show a prominent molecular ion peak [M⁺]. nih.gov Subsequent fragmentation can involve the rearrangement of the pyrazole ring, often leading to the loss of a neutral nitrogen molecule (N₂). researchgate.net Another common fragmentation pathway for substituted pyrazoles involves the cleavage of bonds adjacent to the heterocyclic ring, leading to the formation of various stable fragment ions. researchgate.net For instance, studies on related pyrazole compounds have reported the loss of N₂H₂ and subsequent ring cyclization to form stable fragments. researchgate.net The specific fragmentation pattern is highly dependent on the nature and position of the substituents on both the pyrazole and phenyl rings.
X-ray Diffraction (XRD) Studies
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
For example, studies on substituted hydroxyphenyl pyrazoles reveal that the molecules are often nearly planar. nih.govnih.gov The analysis yields crucial data such as the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. nih.govnih.govresearchgate.net These parameters define the crystal lattice and the symmetry within the crystal. Refinement of the diffraction data results in low R-factors, indicating a good fit between the experimental data and the final structural model. nih.gov
Crystal Packing and Intermolecular Interactions
The solid-state architecture of pyrazole derivatives is governed by a network of intermolecular interactions. The pyrazole ring itself is amphiprotic, containing both a hydrogen-bond donor (the pyrrole-like NH) and a hydrogen-bond acceptor (the pyridine-like N). mdpi.com This feature, combined with the phenolic hydroxyl group in this compound, facilitates the formation of robust hydrogen-bonding networks.
Commonly observed interactions in the crystal structures of related compounds include:
Hydrogen Bonds: Strong intermolecular hydrogen bonds, such as O-H···N and N-H···O, are frequently observed, linking adjacent molecules into chains, ribbons, or more complex three-dimensional arrays. nih.govnih.gov For instance, in one analog, N—H···O and O—H···N hydrogen bonds link molecules to form helical chains. nih.gov In another, a single N—H···O hydrogen bond is key to stabilizing the crystal structure. nih.govresearchgate.net
π–π Stacking: The aromatic nature of both the phenyl and pyrazole rings allows for π–π stacking interactions. Molecules can stack in columns, with inter-planar distances indicating significant orbital overlap. nih.gov
The study of these non-covalent interactions is often aided by Hirshfeld surface analysis, which provides a quantitative and visual representation of the contacts between molecules in the crystal. lookchem.comnih.gov For similar structures, H···H, H···C/C···H, and H···O/O···H contacts are typically the most significant contributors to the crystal packing. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
Absorption and Emission Spectra Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. Pyrazole derivatives are known to be fluorescent, a property that is exploited in applications such as organic light-emitting diodes (OLEDs). researchgate.net The absorption spectra of 1,3,5-triarylpyrazolines, for example, typically show strong absorption maxima above 350 nm. researchgate.net
A key photophysical process relevant to this compound is Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon is common in molecules containing an acidic proton donor (like a hydroxyl group) and a basic proton acceptor (like a pyrazole nitrogen) in close proximity. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the pyrazole ring, creating an excited-state tautomer. nih.gov
This process often results in a large Stokes shift and dual-band fluorescence. One emission band corresponds to the locally excited state (N), and the other, at a longer wavelength, corresponds to the proton-transfer tautomer state (T). nih.gov The appearance of well-resolved two-band fluorescence is a strong indicator of ESIPT. nih.gov
Solvatochromic Behavior
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or emission bands upon changing the polarity of the solvent. This behavior is a direct probe of the change in the dipole moment of the molecule between the ground and excited states.
For compounds capable of ESIPT, such as hydroxyphenyl pyrazoles, the photophysical properties are often highly sensitive to the solvent environment. nih.gov The relative intensities and positions of the dual fluorescence bands can be modulated by the solvent's polarity and its hydrogen-bonding capability. nih.gov
In nonpolar solvents , the locally excited (N*) form is often favored.
In polar aprotic solvents , the equilibrium may shift, influencing the efficiency of the proton transfer.
In polar protic solvents (like ethanol (B145695) or methanol), the solvent can form intermolecular hydrogen bonds with the solute, competing with the intramolecular hydrogen bond necessary for ESIPT and potentially altering the emission profile. nih.gov
Furthermore, the dielectric constant of the medium can influence the tautomeric equilibrium of pyrazoles even in the ground state, which in turn affects the observed spectroscopic properties. mdpi.comnih.gov
Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a critical parameter for characterizing the emission efficiency of a fluorophore. For pyrazole derivatives, the quantum yield can be highly sensitive to the molecular structure, the nature and position of substituents, and the solvent environment. nih.govresearchgate.net While specific experimental data for the fluorescence quantum yield of this compound is not extensively documented in publicly available literature, the photophysical properties of structurally related pyrazole and phenol (B47542) compounds provide valuable insights.
Generally, pyrazole itself is non-fluorescent; however, appropriate substitution can lead to compounds with significant emissive properties. rsc.org For instance, some pyrazoline derivatives have been reported to exhibit high fluorescence quantum yields, with values reaching up to 65% in certain solvents. researchgate.net The presence of a hydroxyl group on the phenyl ring, as in our target molecule, can influence the excited state dynamics, potentially leading to processes like excited-state intramolecular proton transfer (ESIPT), which can affect the fluorescence quantum yield. nih.gov The solvent polarity is also a key factor, with studies on other fluorescent dyes showing that quantum yields can either increase or decrease with changing solvent polarity. researchgate.netrsc.org For some pyrazole-based probes, quantum yields have been reported to change significantly upon interaction with analytes, for example, increasing from 35% to 65% upon binding to BF₃. nih.gov
The following table presents fluorescence quantum yield data for a selection of pyrazole derivatives to illustrate the range of observed efficiencies.
Table 1: Fluorescence Quantum Yields of Selected Pyrazole Derivatives
| Compound/Probe | Solvent/Conditions | Fluorescence Quantum Yield (Φf) | Reference |
| Pyrazolo[4,3-b]pyridine 62 | - | 35% | nih.gov |
| Pyrazolo[4,3-b]pyridine 62-BF₃ Complex | - | 65% | nih.gov |
| Pyrazoline-BODIPY Hybrid Probe 4 | Various | 30% | nih.gov |
| Pyrazoline P7 | Water | 65% | researchgate.net |
| Pyrazoline P8 | Water | 44% | researchgate.net |
| Pyrazoline P1 | Water | 45% | researchgate.net |
| 2-Oxopyrano[3,2-b]indolizine 2g | Dichloromethane | 92% | researchgate.net |
Aggregation-Induced Emission (AIE) Properties
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. chemistryjournal.netresearchgate.net
The molecular structure of "this compound" possesses features that suggest a potential for AIE activity. The presence of a rotatable single bond between the pyrazole and the hydroxyphenyl rings, along with the possibility of intramolecular hydrogen bonding between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring, are key structural aspects. Intramolecular hydrogen bonds can play a significant role in inducing AIE or a related phenomenon, crystallization-induced emission (CIE), by rigidifying the molecular conformation. mdpi.comrsc.orgnih.gov For some pyrazole-based compounds, the formation of intermolecular hydrogen bonds has been shown to trigger AIE. rsc.org
Table 2: Examples of Compounds Exhibiting Aggregation-Induced Emission (AIE) or Crystallization-Induced Emission (CIE)
| Compound Type | Key Structural Feature | Observed Phenomenon | Proposed Mechanism | Reference |
| Tetraphenylethene-substituted pyrazabole | Tetraphenylethene (TPE) moiety | Strong AIE | Restriction of Intramolecular Rotation (RIR) | mdpi.com |
| Aromatic Tetra-1H-Pyrazoles | Intermolecular [N-H···N] hydrogen bonds | Crystallization-Induced Emission (CIE) | Restriction of molecular motion in crystal lattice | mdpi.com |
| Quinolin-8-yl) benzaldehyde (B42025) (QLB-8) | Intermolecular hydrogen bonding with water | AIE | Restriction of access to the dark state (RADS) | rsc.org |
| Carbazole and o-Carborane based Fluorophore | Intramolecular charge transfer and restricted packing | AIE | Restriction of intramolecular vibration and rotation | frontiersin.org |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation, identification, and quantification of "this compound" from reaction mixtures, biological samples, or environmental matrices.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pyrazole and phenol derivatives. ijcpa.innih.gov Reversed-phase (RP) HPLC is particularly suitable for compounds like "this compound" due to its moderate polarity.
A typical RP-HPLC method for this compound would likely employ a C18 column, which provides good retention and separation for aromatic and moderately polar compounds. ijcpa.inhalocolumns.com The mobile phase would generally consist of a mixture of an aqueous component (water, often with a pH modifier like trifluoroacetic acid or formic acid to improve peak shape and ionization for mass spectrometry detection) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). ijcpa.in Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of compounds with a range of polarities.
Table 3: Representative RP-HPLC Conditions for Pyrazole and Phenolic Compounds
| Compound Type | Column | Mobile Phase | Detection | Reference |
| Pyrazoline Derivative | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | 0.1% Trifluoroacetic acid in Water : Methanol (20:80 v/v) | UV at 206 nm | ijcpa.in |
| Pyrazole Boronic Pinacol Ester | XTerra MS C18 | Acetonitrile/Water gradient | UV | nih.gov |
| Phenolic Compounds in Wine | XBridgeTM-C18 (250 mm × 4.6 mm, 5 µm) | Gradient of Water (0.1% formic acid) and Methanol | Diode Array Detector (DAD) | researchgate.net |
| Pyrazole-based MIF Inhibitors | - | Acetonitrile/Water gradient with 0.05% TFA | LC-MS | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.
For the analysis of "this compound," a UPLC method would offer significant advantages, particularly for the analysis of complex mixtures or when high throughput is required. A UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) would provide a highly sensitive and selective method for quantification, which is especially important for trace-level analysis in biological or environmental samples. nih.gov The higher peak capacity of UPLC also makes it ideal for resolving isomers of hydroxyphenyl pyrazoles.
Solid-Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from a solution prior to chromatographic analysis. nih.gov This is particularly important when analyzing low concentrations of "this compound" in complex matrices that could interfere with the analysis.
For a phenolic compound like the target molecule, reversed-phase SPE cartridges are commonly used. Polymeric sorbents, such as Oasis HLB (hydrophilic-lipophilic balanced) or Strata-X, are often preferred over traditional silica-based C18 sorbents. nih.govacs.orgresearchgate.net These polymeric sorbents offer a larger surface area, higher loading capacity, and better stability across a wider pH range. nih.gov The general procedure involves conditioning the cartridge, loading the sample (often acidified to ensure the phenolic hydroxyl group is protonated and the molecule is less polar), washing away interferences with a weak solvent (e.g., water), and finally eluting the analyte of interest with a stronger organic solvent like methanol or acetonitrile. nih.govnih.gov The eluate can then be directly injected into an HPLC or UPLC system for analysis.
Table 4: Common SPE Sorbents and Conditions for Phenolic and Pyrazole Compounds
| Analyte Type | SPE Sorbent | Common Elution Solvents | Application | Reference |
| Phenolic Compounds | Oasis HLB (Polymeric) | Methanol, Acetonitrile | Wine analysis | researchgate.netnih.govacs.org |
| Phenolic Acids | Strata-X (Polymeric RP) | 70% Aqueous Methanol | Plant extracts | nih.gov |
| Pyrazole Pesticides | Multi-walled Carbon Nanotubes | Acetonitrile | Environmental water samples | nih.govresearchgate.net |
Applications in Materials Science and Supramolecular Chemistry
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of both the metal center and the organic linker allows for the design of materials with specific properties for various applications.
Pyrazole (B372694) and its derivatives are excellent ligands for the synthesis of MOFs due to their robust coordination with metal centers. The nitrogen atoms of the pyrazole ring act as effective coordination sites, leading to the formation of stable and highly ordered framework structures. The use of pyrazolate ligands has been explored in the synthesis of a variety of MOFs. These frameworks often exhibit exceptional stability, even in the presence of water across a wide pH range, which is a critical attribute for practical applications. For example, the strong coordination bonds between copper and pyrazolate moieties contribute significantly to the robustness of the resulting MOF structure. nih.gov
Different pyrazole-based ligands, such as those functionalized with carboxylic acids or other coordinating groups, have been used to construct MOFs with diverse topologies and functionalities. researchgate.net For instance, a tritopic pyrazole-based organoarsine ligand, tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H3TPZA), has been synthesized and used to create novel arsenic-coordination materials with unusual "pinwheel"-shaped pores. digitellinc.com This highlights the versatility of pyrazole ligands in creating complex and functional MOF architectures.
The porous nature and tunable pore environments of pyrazole-based MOFs make them promising candidates for gas storage, separation, and catalysis. nih.govdigitellinc.com The ability to tailor the pore size and introduce specific functional groups allows for selective gas adsorption. rsc.org
Gas Storage and Separation: Hofmann-based MOFs incorporating a bis-pyrazole linker, 4,4'-methylene-bis(3,5-dimethylpyrazole), have demonstrated selective uptake of acetylene over methane and CO2, as well as propylene over propane. rsc.org Similarly, pyrazolate-based MOFs have been investigated for capturing formaldehyde from indoor air, showing high efficiency and reusability. researchgate.net
Catalysis: MOFs can serve as excellent platforms for heterogeneous catalysis due to their high density of active sites and well-defined crystal structures. nih.gov A copper-pyrazolate-based MOF, PCN-300, has shown outstanding catalytic activity in cross-dehydrogenative coupling reactions. nih.gov Zirconium-based MOFs functionalized with pyrazole derivatives have also been employed as efficient heterogeneous catalysts for the synthesis of biologically active compounds like pyrazolo[3,4-b]pyridine derivatives. nih.gov The catalytic performance of these materials is often attributed to the unique coordination environment of the metal centers within the pyrazole-based framework. rsc.org
Table 1: Applications of Pyrazole-Based MOFs
| MOF Type | Ligand Example | Application | Key Finding |
|---|---|---|---|
| Copper-Pyrazolate MOF | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin | Heterogeneous Catalysis | High stability and catalytic activity for C-O bond formation. nih.gov |
| Hofmann-based MOF | 4,4'-methylene-bis(3,5-dimethylpyrazole) | Gas Separation | Selective uptake of acetylene and propylene. rsc.org |
| Aluminum Pyrazolate MOF | Aluminum pyrazole dicarboxylate | VOC Capture | Efficient and reusable filter for formaldehyde. researchgate.net |
| Zirconium-based MOF | 2-aminoterephthalic acid and DABCO | Heterogeneous Catalysis | Efficient synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov |
Pyrazole-Containing Polymers
The incorporation of pyrazole moieties into polymer chains can impart desirable properties such as high thermal stability, mechanical strength, and specific optical and electrical characteristics. ias.ac.in These heterocyclic polyamides and other pyrazole-containing polymers are gaining attention for their potential in advanced material applications. ias.ac.in
Pyrazole-containing polymers often exhibit interesting photophysical and electronic properties stemming from the conjugated π-electron system of the pyrazole ring. ias.ac.in These properties make them suitable for a range of optoelectronic applications. rsc.org
Photoluminescence: Many pyrazole-containing polymers show promising photoluminescence (PL), with some exhibiting high quantum yields. For example, a copolymer containing a 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) unit was found to have a fluorescence quantum yield of 81%. ias.ac.in The emission wavelengths can be tuned by modifying the polymer structure.
Electrical Properties: The conjugated nature of these polymers facilitates charge transport, making them semiconducting materials. nih.gov Theoretical studies on compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggest high electronic stability and potential for optoelectronic applications due to a significant HOMO-LUMO energy gap. nih.gov The electrical conductivity of such polymers can be tailored for specific device requirements. nih.gov
The unique optical and electrical properties of pyrazole-containing polymers make them attractive for use in various optoelectronic devices. ias.ac.inmdpi.com
Photovoltaic Devices: The strong photoluminescence and electrochemical properties of pyrazole derivatives suggest their potential for high performance in photovoltaic devices. ias.ac.in
Electroluminescent Compounds: Pyrazoline derivatives, which are structurally related to pyrazoles, have been utilized as electroluminescent materials in devices like Organic Light-Emitting Diodes (OLEDs). rsc.org
Sensors: The ability of pyrazole-containing polymers to act as both a receptor and a transducer enhances their sensitivity, making them suitable for chemical sensor applications. ias.ac.in
Table 2: Properties of Pyrazole-Containing Polymers
| Polymer Type | Property | Potential Application |
|---|---|---|
| Pyrazole-containing Polyamide | High thermal stability, mechanical strength, photoluminescence ias.ac.in | Sensors, Optoelectronics ias.ac.in |
| Conjugated Pyrazole Polymer | Tunable optical and electrochemical band gap researchgate.net | Photovoltaics, OLEDs ias.ac.in |
Chemosensors and Fluorescent Probes
The ability of the pyrazole ring, often in conjunction with other functional groups like the hydroxyl group in 3-(2-Hydroxy-5-methylphenyl)pyrazole, to coordinate with ions makes these compounds excellent candidates for chemosensors and fluorescent probes. rsc.orgnih.gov These sensors can detect specific ions through changes in their optical properties, such as color or fluorescence intensity. rsc.org
The design of these probes often relies on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the probe restricts intramolecular rotation and enhances fluorescence emission. rsc.org The 2-hydroxylphenyl group is a common feature in fluorescent probes for detecting ions like Zn²⁺. nih.gov
Several pyrazole-based fluorescent probes have been developed for the selective and sensitive detection of various metal ions:
Fe³⁺ Detection: A novel pyrazole-pyrazoline fluorescent probe was developed for the highly selective and sensitive detection of Fe³⁺ ions. The probe exhibited significant fluorescence quenching upon binding with Fe³⁺ and achieved a very low detection limit of 3.9 x 10⁻¹⁰ M. researchgate.netnih.gov Another pyrazole sensor showed a 30-fold increase in fluorescence for Fe³⁺ over Fe²⁺, with a detection limit of 0.025 µM. nih.gov
Cu²⁺ Detection: A pyrazole-based chemosensor, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, was synthesized and shown to act as a colorimetric sensor for Cu²⁺ ions, forming a brown-colored solution upon complexation. chemrxiv.orgsemanticscholar.org
Al³⁺ Detection: Pyrazole-based chemosensors have been designed for the selective recognition of Al³⁺. One such sensor, Pry-R6G, showed a color change from colorless to pink in the presence of Al³⁺ with a detection limit as low as 2.61 x 10⁻⁸ M. rsc.org Acylhydrazone derivatives containing a pyridine-pyrazole moiety also exhibit a fluorescence increase upon complexing with Al³⁺. nih.gov
Ni²⁺ Detection: A pyrazole-based sensor, Pry-Flu, demonstrated high selectivity for Ni²⁺, with a color change from colorless to orange-yellow and a detection limit of 1.87 x 10⁻⁸ M. rsc.org
Zn²⁺ and Cd²⁺ Detection: A simple pyrazole-based sensor showed a 20-fold increase in fluorescence in the presence of Zn²⁺, allowing for its selective detection over the chemically similar Cd²⁺. nih.gov
The development of these chemosensors is crucial for applications in environmental monitoring and biological imaging. frontiersin.orgresearcher.life
Table 3: Performance of Pyrazole-Based Chemosensors
| Sensor Type | Target Ion | Detection Limit | Observation |
|---|---|---|---|
| Pyrazole-Pyrazoline Probe | Fe³⁺ | 3.9 x 10⁻¹⁰ M | Fluorescence quenching nih.gov |
| Pyrazole-based Sensor (Pry-R6G) | Al³⁺ | 2.61 x 10⁻⁸ M | Color change to pink rsc.org |
| Pyrazole-based Sensor (Pry-Flu) | Ni²⁺ | 1.87 x 10⁻⁸ M | Color change to orange-yellow rsc.org |
| Simple Pyrazole Sensor | Zn²⁺ | Not specified | 20-fold fluorescence increase nih.gov |
| Simple Pyrazole Sensor | Fe³⁺ | 0.025 µM | 30-fold fluorescence increase nih.gov |
Ion Detection and Environmental Monitoring
The pyrazole moiety is a well-established component in the design of fluorescent chemosensors for ion detection due to its excellent photophysical properties and N-donor characteristics. While specific research focusing solely on this compound for ion sensing is not extensively documented, the broader class of pyrazole and pyrazoline derivatives has been successfully employed as fluorescent probes for various metal ions, indicating the potential of this compound in environmental monitoring.
These sensors typically operate via mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). The interaction between the nitrogen atoms of the pyrazole ring and a target metal ion can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission, either as a "turn-on" or "turn-off" response. nih.govscispace.com For instance, pyrazole-based sensors have been developed for the highly selective and sensitive detection of biologically and environmentally significant cations like Zn²⁺, Cd²⁺, and Fe³⁺. nih.govnih.gov
A novel pyrazole-pyrazoline fluorescent probe was developed for the selective determination of Fe³⁺ ions, exhibiting a detection limit as low as 3.9 x 10⁻¹⁰ M. nih.gov Similarly, another pyrazole sensor demonstrated a 30-fold increase in fluorescence for Fe³⁺ with a detection limit of 0.025 µM. nih.gov The application of these sensors has been extended to real-world environmental samples, such as river, tap, and sewage water, demonstrating their practical potential. researchgate.net
Table 1: Performance of Selected Pyrazole-Based Fluorescent Sensors for Ion Detection
| Pyrazole Derivative | Target Ion | Detection Limit (LOD) | Sensing Mechanism | Reference |
|---|---|---|---|---|
| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Cd²⁺ | 0.09 µM | Fluorescence Quenching | researchgate.net |
| Pyridine-substituted pyrazole | Fe³⁺ | 0.025 µM | "Turn-on" Fluorescence | nih.gov |
| Pyridine-substituted pyrazole | Zn²⁺ | Not specified | ~20x "Turn-on" Fluorescence | nih.gov |
| Pyrazole-pyrazoline probe | Fe³⁺ | 0.39 nM (3.9 x 10⁻¹⁰ M) | Fluorescence Quenching | nih.gov |
| Cinnamyl pyrazoline derivative | Zn²⁺ | 29.5 nM (2.95 x 10⁻⁸ M) | "Turn-on" Fluorescence (56-fold) | scispace.com |
Biosensing Applications
The structural attributes of pyrazole derivatives, including their capacity for hydrogen bonding and coordination, also make them suitable candidates for biosensing and bioimaging. nih.gov Their good membrane permeability and biocompatibility are advantageous for applications in living cells. nih.gov Pyrazole derivatives have been incorporated into fluorescent probes for real-time monitoring of biological processes and the detection of key analytes within cellular environments. nih.gov
For example, pyrazole-containing compounds have been engineered as excited-state intramolecular proton-transfer (ESIPT) active sensors for detecting Cu²⁺ in cells and plants. nih.gov In another application, a hybrid molecule combining pyrazoline and a BODIPY dye was used for the ultrafast staining and long-term bioimaging of cells. nih.gov These examples underscore the versatility of the pyrazole scaffold in creating sophisticated tools for biological research, suggesting a promising area of exploration for this compound.
Supramolecular Assemblies and Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize solid-state structures with desired properties. mdpi.com The pyrazole ring is a particularly effective structural motif, or synthon, in this field due to its dual capacity to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom). nih.gov This allows for the formation of robust and predictable self-assembled architectures.
The 2-hydroxy-5-methylphenyl substituent provides additional functional sites—the hydroxyl group and the aromatic π-system—that can participate in a variety of non-covalent interactions, further guiding the assembly of molecules in the solid state. This combination of functionalities makes this compound a valuable building block for constructing complex and functional supramolecular materials.
Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π, Anion-π)
The solid-state structure of pyrazole-containing molecules is stabilized by a diverse array of non-covalent interactions. While the specific crystal structure of this compound is not detailed in the surveyed literature, analysis of closely related compounds, such as (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, provides significant insight into the likely interactions. nih.gov
Hydrogen Bonding : The primary interaction governing the assembly of N-unsubstituted pyrazoles is the N-H···N hydrogen bond, which connects molecules into dimers, chains, or more complex networks. nih.gov In addition, the hydroxyl group of the phenyl ring can participate in strong O-H···O or O-H···N hydrogen bonds. Intramolecular hydrogen bonds, such as O-H···O and C-H···N, are also observed, often forming stable six-membered ring motifs (S(6)). nih.gov
π-π Stacking : The aromatic nature of both the pyrazole and phenyl rings facilitates π-π stacking interactions. In related crystal structures, molecules are observed to stack in columns with significant π-π interactions between pyrazole and phenyl rings of adjacent molecules. nih.gov These interactions are characterized by inter-centroid distances that can range from approximately 3.5 Å to 3.9 Å. nih.gov
C-H···π Interactions : These weaker hydrogen bonds, where a C-H bond interacts with the face of an aromatic ring, play a crucial role in linking molecular columns and building three-dimensional networks. nih.gov
Anion-π Interactions : In coordination compounds or salts, interactions between an anion and the electron-deficient cavity of an aromatic ring can be a key stabilizing force in the crystal lattice. mdpi.com
Table 2: Examples of Non-Covalent Interactions in a (2-Hydroxy-5-methylphenyl)pyrazole Analogue
| Interaction Type | Description | Typical Distance/Geometry | Reference |
|---|---|---|---|
| π–π Interactions | Stacking between pyrazole and phenyl rings in adjacent molecules. | Inter-centroid distances: 3.5278(10) Å to 3.8625(10) Å | nih.gov |
| Intramolecular H-Bond | O—H···O and C—H···N | Forms S(6) ring motif | nih.gov |
| C—H···π Interactions | Links molecular columns into slabs. | - | nih.gov |
Self-Assembly Processes and Topologies
The directional and reliable nature of the N-H···N hydrogen bond in pyrazoles drives their self-assembly into a variety of supramolecular topologies. nih.gov Depending on the steric and electronic influences of the substituents on the pyrazole ring, different arrangements can be favored. Common motifs observed in the solid state include:
Dimers : Two pyrazole molecules connect via a pair of N-H···N hydrogen bonds.
Trimers and Tetramers : Cyclic assemblies of three or four pyrazole units. researchgate.netmdpi.com
Catemers : Infinite one-dimensional chains formed by a continuous sequence of N-H···N hydrogen bonds. researchgate.netmdpi.com
In metal-organic coordination compounds, partially deprotonated pyrazole ligands can bridge metal centers, leading to the self-assembly of 1D linear or zig-zag chains. mdpi.com Furthermore, pyrazole complexes can exhibit homochiral self-assembly, where complexes of the same chirality recognize each other to form dimers held together by a combination of hydrogen bonds and π-π stacking. mdpi.com
Design of Functional Supramolecular Materials
The predictable self-assembly patterns and diverse non-covalent interactions associated with the (hydroxyphenyl)pyrazole scaffold make it an excellent building block for the bottom-up design of functional supramolecular materials. mdpi.com By modifying the substituents on either the pyrazole or phenyl rings, chemists can fine-tune the intermolecular forces to control the resulting solid-state architecture and, consequently, the material's properties.
This strategic design allows for the creation of materials with specific functions, such as:
Porous Organic Frameworks : The directional bonding can be used to create stable, porous structures with applications in gas storage and separation.
Luminescent Materials : The arrangement of molecules in the solid state, particularly through π-π stacking, can significantly influence the photoluminescent properties of the material. mdpi.com
Catalysts : Incorporating pyrazole ligands into metal-organic frameworks can yield materials with catalytic activity, where the properties are dictated by the structure of the supramolecular assembly. nih.gov
The combination of a robust hydrogen-bonding unit (pyrazole) and a versatile, functionalizable aromatic platform (2-hydroxy-5-methylphenyl) provides a powerful toolkit for crystal engineering and the development of new materials with tailored properties. mdpi.comresearchgate.net
Future Research Directions
Development of Novel Synthetic Strategies for the Chemical Compound
The synthesis of pyrazole (B372694) derivatives has progressed significantly from classical methods, such as the condensation of 1,3-diketones with hydrazines, to more sophisticated and efficient modern techniques. rsc.org Future research should focus on developing novel synthetic strategies for 3-(2-hydroxy-5-methylphenyl)pyrazole and its analogs that offer improved yields, selectivity, and sustainability.
Key areas for development include:
Green Chemistry Approaches: Exploring solvent-free reaction conditions or the use of environmentally benign solvents to reduce the ecological impact of the synthesis process. rsc.org
Catalytic Methods: The use of metal catalysts can facilitate pyrazole ring formation under mild conditions with high selectivity. rsc.org Future work could identify novel catalysts specifically tailored for hydroxyphenyl-substituted pyrazoles.
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to creating libraries of pyrazole derivatives for screening. rsc.org
Advanced Cyclization Techniques: Research into novel cyclization reactions, such as the Algar–Flynn–Oyamada (AFO) reaction used to create pyranopyrazole systems from pyrazole-chalcone precursors, could lead to new fused heterocyclic systems built upon the this compound scaffold. rsc.org
| Synthetic Strategy | Description | Potential Advantages for Future Research | Reference |
|---|---|---|---|
| Classical Condensation | Reaction of 1,3-dicarbonyl compounds with hydrazines. | Well-established, simple starting materials. | rsc.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, often higher yields. | rsc.org |
| Green Chemistry Methods | Employs solvent-free conditions or eco-friendly solvents. | Reduced environmental impact, increased safety. | rsc.org |
| Catalytic Synthesis | Uses metal catalysts to facilitate ring formation. | High selectivity, mild reaction conditions. | rsc.org |
| Multicomponent Reactions | Combines three or more reactants in a single pot. | High efficiency, rapid generation of molecular diversity. | rsc.org |
Exploration of Undiscovered Biological Activities
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. rsc.orgsciensage.infoeurasianjournals.com While this compound itself has been explored for potential anti-inflammatory and analgesic effects, its full biological profile is far from characterized. tandfonline.com
Future research should aim to uncover new therapeutic applications by screening the compound and its derivatives against a wider range of biological targets. Promising avenues include:
Enzyme Inhibition: Investigating its potential as an inhibitor for specific enzymes implicated in disease, such as 15-Lipoxygenase (15-LOX) in inflammation and neurodegeneration, or monoamine oxidase (MAO) in neurological disorders. nih.govresearchgate.net
Anticancer Activity: Screening against various cancer cell lines, as many pyrazole derivatives show anticancer activity by inhibiting protein kinases like EGFR or VEGFR-2. eurasianjournals.comnih.gov
Neuroprotective Effects: Given the prevalence of neuroprotective activity in other pyrazole compounds, assessing its potential to combat neurodegenerative diseases like Alzheimer's is a logical next step. rsc.orgresearchgate.net
Multi-Target Agents: Adopting a "one drug–multiple targets" strategy by designing derivatives that can modulate several biological targets simultaneously, which can be beneficial for complex diseases. researchgate.net
Agrochemical Applications: Expanding on its known use in developing fungicides and herbicides by investigating its efficacy against a broader range of plant pathogens and pests. tandfonline.com
Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry provides powerful tools for understanding molecular behavior and guiding experimental research. eurasianjournals.com For this compound, advanced computational modeling can accelerate the discovery process and provide deep mechanistic insights without the need for extensive, time-consuming synthesis and testing.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of newly designed derivatives with their biological activity. tandfonline.comrsc.orgnih.gov This can predict the potency of hypothetical compounds and guide synthetic efforts toward more effective molecules. nih.gov
Molecular Docking: Performing docking studies to predict and analyze the binding interactions of the compound with the active sites of biological targets, such as COX-2, VEGFR-2, or MALT1. rsc.orgnih.govnih.gov This helps to explain observed biological activity and provides a structural basis for designing more potent inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when bound to a biological target, providing insights into the stability of the complex and key interactions over time. rsc.orgeurasianjournals.com
Density Functional Theory (DFT): Applying DFT calculations to study the electronic structure, reactivity, and potential reaction mechanisms of the compound. sciensage.infonih.gov This can be used to understand its synthetic pathways and predict its behavior in various chemical environments, such as its potential as a corrosion inhibitor. sciensage.infonih.gov
Integration of the Chemical Compound into Advanced Materials
The unique structure of this compound, combining a stable heterocyclic ring with a phenolic group capable of hydrogen bonding and chelation, makes it an attractive candidate for material science applications. tandfonline.com While its use in coatings and adhesives has been noted, there is significant room for expansion. tandfonline.com
Future research should explore its integration into more advanced materials:
Fluorescent Sensors and Probes: The hydroxyphenyl-pyrazole moiety is a potential platform for an excited-state intramolecular proton transfer (ESIPT) process, which can result in dual-band fluorescence. rsc.org This property could be harnessed to develop highly sensitive fluorescent sensors for detecting metal ions or changes in the local environment.
Organic Light-Emitting Diodes (OLEDs): Compounds with unique photophysical properties are valuable in the development of new materials for OLEDs. The fluorescence potential of this pyrazole derivative merits investigation for such applications.
Corrosion Inhibitors: DFT studies have shown that pyrazole derivatives can be effective corrosion inhibitors for steel. sciensage.info The specific structure of this compound should be investigated for its ability to form a protective layer on metal surfaces.
Metal-Organic Frameworks (MOFs): The compound's ability to act as a ligand for metal ions could be exploited in the synthesis of novel MOFs with unique catalytic, storage, or separation properties.
| Potential Application Area | Key Structural Feature/Property | Future Research Focus | Reference |
|---|---|---|---|
| Medicinal Chemistry | Pyrazole scaffold, hydroxyphenyl group | Screening for anticancer, neuroprotective, and enzyme inhibitory activities. | tandfonline.comrsc.orgeurasianjournals.com |
| Advanced Materials (Sensors) | Potential for ESIPT, fluorescence | Investigating photophysical properties and response to analytes. | rsc.org |
| Agrochemicals | Known herbicidal/fungicidal activity | Broadening the spectrum of activity against new pests and pathogens. | tandfonline.com |
| Material Protection | Ability to adsorb on metal surfaces | Experimental and computational studies as a corrosion inhibitor. | sciensage.info |
Translational Research and Lead Optimization
Translational research aims to bridge the gap between basic scientific discoveries and real-world applications. For this compound, this involves identifying a promising biological activity (a "hit") and systematically modifying its structure to create an optimized "lead" compound with enhanced potency, selectivity, and drug-like properties.
The path forward for translational research includes:
Hit-to-Lead Campaigns: Once a validated biological activity is confirmed, a focused synthetic effort should be launched. This involves creating a small library of derivatives by modifying the substituents on both the phenyl and pyrazole rings.
Structure-Activity Relationship (SAR) Studies: Systematically analyzing how each structural modification affects the compound's activity to build a clear SAR. nih.gov This is often guided by the computational models described in section 8.3.
ADME/T Profiling: In parallel with potency testing, future research must evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new analogs to ensure they have favorable characteristics for in vivo use. rsc.orgnih.gov
Hybrid Molecule Design: Creating hybrid molecules that combine the this compound core with other pharmacophores to enhance activity or target multiple pathways. nih.gov For example, creating pyrazole-isoxazoline or pyrazole-triazolopyrimidine conjugates has proven to be a successful strategy for other pyrazole-based leads. nih.govnih.gov
By pursuing these future research directions, the scientific community can fully elucidate the properties and potential of this compound, transforming it from a chemical intermediate into a valuable tool for medicine, materials science, and agriculture.
Q & A
Q. What are the optimal synthetic routes for 3-(2-Hydroxy-5-methylphenyl)pyrazole, and how can reaction conditions be controlled to maximize yield?
The synthesis of pyrazole derivatives typically involves cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines under acidic or basic conditions. For example, a related dihydropyrazole intermediate was synthesized by refluxing a trifluoromethyl-substituted diketone with hydrazine hydrate in ethanol . Key parameters include solvent choice (e.g., ethanol for solubility and stability), reaction time (4–7 hours for cyclization), and temperature (reflux conditions). To maximize yield, stoichiometric ratios of reactants and pH control (via glacial acetic acid) are critical. Purification via recrystallization or silica gel chromatography is recommended to isolate the target compound .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR): Proton NMR identifies substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, NH/OH protons as broad singlets). For example, dihydropyrazole intermediates show distinct doublets for CHA and CHB protons at δ 3.09–3.74 ppm .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretches at ~1660 cm⁻¹, NH/OH stretches at ~3450 cm⁻¹) .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns (e.g., M⁺ peaks for pyrazole derivatives).
- Thin-Layer Chromatography (TLC): Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data when unexpected intermediates form during synthesis?
Unexpected intermediates (e.g., dihydropyrazoles instead of pyrazoles) often arise due to the electron-withdrawing effects of substituents, stabilizing intermediates . To address this:
- Use single-crystal X-ray diffraction (SHELX programs) to unambiguously determine structures. For example, SHELXL refines hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing dihydropyrazole intermediates) .
- Validate with differential scanning calorimetry (DSC) to assess thermal stability and decomposition pathways.
- Compare experimental data with computational models (e.g., DFT calculations for bond angles/planarity) .
Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and bioactivity?
Substituents like hydroxyl (–OH) and methyl (–CH3) groups modulate electronic and steric properties:
- Electronic Effects: –OH enhances hydrogen-bonding capacity (e.g., O–H⋯N interactions in crystal packing ), improving solubility and target binding. Methyl groups increase lipophilicity, affecting membrane permeability .
- Steric Effects: Bulky substituents (e.g., trifluoromethyl) hinder rotation, stabilizing planar conformations critical for bioactivity. For example, COX-2 inhibitors require specific substitution patterns for selective binding .
- Biological Activity: Pyrazole derivatives with electron-withdrawing groups (e.g., –CF3) show enhanced anti-inflammatory activity by modulating NF-κB pathways .
Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for pyrazole derivatives in drug discovery?
- In Silico Docking: Predict binding affinities to targets (e.g., COX-2, peroxiredoxin 5) using AutoDock or Schrödinger .
- Pharmacophore Modeling: Identify essential functional groups (e.g., –OH for hydrogen bonding, pyrazole ring for π-π stacking) .
- Biological Assays: Test derivatives in cell-based models (e.g., anti-TMV activity ) or enzyme inhibition assays (e.g., COX-2 inhibition in human whole blood ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Standardize Assay Conditions: Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
- Validate Mechanisms: Confirm target engagement via Western blot (e.g., p53 upregulation) or enzyme activity assays .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA for IC50 variability) .
Experimental Design
Q. What strategies optimize the synthesis of pyrazole derivatives for high-throughput screening?
- Parallel Synthesis: Use automated reactors to vary substituents (e.g., –OCH3, –CF3) under controlled conditions .
- Green Chemistry: Employ ethanol/water solvent systems to reduce toxicity .
- Quality Control: Implement LC-MS for real-time purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
